(S,S)-Gsk321
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C28H28FN5O3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(7S)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,5-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18-/m0/s1 |
InChI Key |
IVFDDVKCCBDPQZ-ROUUACIJSA-N |
Isomeric SMILES |
C[C@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |
Canonical SMILES |
CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of (S,S)-Gsk321?
An In-Depth Technical Guide to (S,S)-Gsk321 and its Biologically Active Stereoisomer
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and methodologies associated with the isocitrate dehydrogenase 1 (IDH1) inhibitor, Gsk321. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Stereoisomerism
Gsk321 possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The primary focus of research and the most biologically active form against mutant IDH1 is the (7R, 1'S) stereoisomer.
Systematic IUPAC Name of the Active (R,S) Isomer: (7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide.[1][]
Below are the 2D chemical structures for both the specifically requested (S,S) isomer and the well-characterized, biologically active (R,S) isomer, commonly referred to as Gsk321.
Chemical Structure of this compound
(Image generated based on IUPAC nomenclature for the (S,S) stereoisomer)
Chemical Structure of (R,S)-Gsk321 (Active Form)
(Image based on the published structure of the active Gsk321 inhibitor)[3][4]
Molecular Formula: C₂₈H₂₈FN₅O₃[1][]
Molecular Weight: 501.56 g/mol [1][]
Quantitative Biological Data
The biological activity of Gsk321 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀).
Table 1: Biochemical Inhibitory Activity of (R,S)-Gsk321
| Target Enzyme | IC₅₀ (nM) |
| Mutant IDH1 (R132H) | 4.6[3][5] |
| Mutant IDH1 (R132C) | 3.8[3][5] |
| Mutant IDH1 (R132G) | 2.9[3][5] |
| Wild-Type (WT) IDH1 | 46[3][5] |
| Mutant IDH2 (R140Q) | 1,358[6] |
| Mutant IDH2 (R172S) | 1,034[6] |
| Wild-Type (WT) IDH2 | 496[6] |
Table 2: Cellular Activity of (R,S)-Gsk321
| Cell Line / Context | Parameter Measured | EC₅₀ (nM) |
| HT-1080 (IDH1 R132C) | Intracellular 2-HG Reduction | 85[1][3][5] |
Table 3: Effect of (R,S)-Gsk321 on Cell Cycle Distribution in Primary IDH1 Mutant AML Cells (after 7 days of treatment)
| Cell Cycle Phase | % of Cells (Gsk321 Treatment) | % of Cells (Control) |
| G0 (Quiescent) | 24.0 - 36.7 | 54.1 - 65.7 |
| G1 | 57.9 - 66.8 | 25.3 - 30.6 |
Data represents the range observed in R132G and R132C IDH1 mutant AML cells.[3]
Signaling Pathway and Mechanism of Action
(R,S)-Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[7] In cancer cells harboring IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[3]
(R,S)-Gsk321 binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation.[7] This inhibits the production of 2-HG, thereby restoring the function of histone and DNA demethylases, reversing the epigenetic block, and inducing the differentiation of malignant cells, particularly in acute myeloid leukemia (AML).[1][3][7]
Caption: Mechanism of action of (R,S)-Gsk321 in mutant IDH1 cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of (R,S)-Gsk321's effects.
Mutant IDH1 Activity Assay (Biochemical)
This protocol is adapted from commercially available colorimetric assay kits designed to measure the activity of mutant IDH1 by monitoring NADPH consumption.[8][9]
-
Reagent Preparation:
-
Prepare a stock solution of (R,S)-Gsk321 in DMSO.
-
Reconstitute recombinant mutant IDH1 enzyme (e.g., R132H) in the provided assay buffer.
-
Prepare solutions of α-ketoglutarate (substrate) and NADPH (cofactor).
-
-
Assay Procedure:
-
Add assay buffer, recombinant mutant IDH1 enzyme, and varying concentrations of (R,S)-Gsk321 (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the reaction by adding a mixture of α-ketoglutarate and NADPH.
-
Immediately measure the absorbance at 340 nm (A₃₄₀) in kinetic mode for 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A₃₄₀ per minute).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Quantification of Intracellular 2-HG by LC-MS/MS
This protocol outlines the measurement of the oncometabolite 2-HG in cell lysates.[10]
-
Sample Preparation:
-
Culture cells (e.g., HT-1080) with varying concentrations of (R,S)-Gsk321 for 24 hours.
-
Harvest and lyse the cells.
-
To 20 µL of cell lysate, add a known concentration of an internal standard (e.g., ¹³C-labeled 2-HG).
-
Perform a protein precipitation step, followed by drying of the supernatant.
-
-
Derivatization (Optional but Recommended for Enantiomer Separation):
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable column (e.g., C18 or HILIC) for chromatographic separation.
-
Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 2-HG and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Quantify the amount of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the 2-HG levels to the total cell number or protein concentration.
-
Caption: A typical experimental workflow to assess the effects of Gsk321.
AML Cell Differentiation Assay
This protocol is used to assess the induction of granulocytic differentiation in primary AML cells.[3][12]
-
Cell Culture and Treatment:
-
Culture primary AML cells with IDH1 mutations in a suitable medium supplemented with cytokines.
-
Treat the cells with 3 µM (R,S)-Gsk321, a negative control compound (e.g., GSK990), or DMSO for 7-9 days.
-
-
Morphological Analysis:
-
At the end of the treatment period, prepare cytospins of the cell suspensions.
-
Stain the slides with May-Grünwald-Giemsa.
-
Quantify cellular differentiation by morphologically distinguishing between immature blasts and cells with signs of maturation (e.g., indented or segmented nuclei).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with fluorescently-labeled antibodies against cell surface markers, such as CD15 (a marker of granulocytic differentiation) and CD45.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of CD15-positive cells to determine the extent of induced differentiation.[3][12]
-
References
- 1. medkoo.com [medkoo.com]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of (S,S)-GSK321: A Technical Guide to a Potent Mutant IDH1 Inhibitor
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme have been identified as key drivers in a range of cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. This has spurred the development of targeted inhibitors against mutant IDH1 as a promising therapeutic strategy. (S,S)-GSK321 is a potent and selective allosteric inhibitor of mutant IDH1. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Initially, there was some ambiguity in publicly available information, occasionally conflating GSK321 with I-BET762 (GSK525762), a BET bromodomain inhibitor. It is important to clarify that GSK321 is a distinct molecule, a tetrahydro-pyrazolo[4,3-c]pyridine derivative that specifically targets mutant IDH1.
Discovery and Lead Optimization
The journey to identify GSK321 began with a high-throughput screening campaign to identify inhibitors of the mutant IDH1 enzyme. This led to the discovery of initial hits which, while demonstrating activity, required significant medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
A key breakthrough in the optimization process was the introduction of specific stereochemistry at two chiral centers within the molecule. While detailed comparative data for the (S,S)-enantiomer is not extensively published, the development program investigated various stereoisomers, including (S,R)-GSK321 and (R,R)-GSK321. The potent inhibitory activity of the racemate, GSK321, against various IDH1 mutants suggests that at least one of the enantiomers possesses high affinity for the target enzyme. It is common in drug development for a single stereoisomer to be responsible for the majority of the desired biological activity.
Mechanism of Action
GSK321 is an allosteric inhibitor of mutant IDH1.[1] X-ray crystallography studies have revealed that GSK321 binds to a pocket at the dimer interface of the enzyme, distinct from the active site.[1] This binding event locks the enzyme in an open, inactive conformation, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] A notable feature of this allosteric inhibition is its effectiveness against multiple clinically relevant IDH1 mutations, including R132H, R132C, and R132G.[2]
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
References
(S,S)-Gsk321: A Technical Guide to its Inhibition of 2-Hydroxyglutarate Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,S)-Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its role in the suppression of the oncometabolite 2-hydroxyglutarate (2-HG). This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound, often referred to as GSK321, is an allosteric inhibitor of mutated IDH1 enzymes.[1] In various cancers, including acute myeloid leukemia (AML), specific point mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic enzymatic activity.[1] This altered function enables the enzyme to convert α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with cellular differentiation and promotes oncogenesis.[1]
GSK321 binds to an allosteric site on the mutant IDH1 enzyme, which induces a conformational change that locks the enzyme in an open and catalytically inactive state.[1] This binding prevents the reduction of α-KG to 2-HG, thereby lowering intracellular levels of this oncometabolite.[1][3][4][5][6] Notably, GSK321 exhibits high selectivity for mutant IDH1 over the wild-type (WT) enzyme and even greater selectivity over the related IDH2 enzyme.[3][4][5][6][7]
The reduction in 2-HG levels by GSK321 has significant downstream effects. It can abrogate the block in myeloid differentiation and induce granulocytic differentiation in AML cells.[1][3][4][5][6] Furthermore, treatment with GSK321 has been shown to lead to a reversal of DNA cytosine hypermethylation patterns and a reduction in histone H3K9 dimethylation (H3K9me2), both of which are epigenetic alterations associated with high levels of 2-HG.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of GSK321 in inhibiting mutant IDH1 and 2-HG production.
Table 1: Biochemical Potency of GSK321 Against IDH1 Variants
| Target Enzyme | IC50 (nM) |
| Mutant IDH1 R132G | 2.9[3][4][5][6][7] |
| Mutant IDH1 R132C | 3.8[3][4][5][6][7] |
| Mutant IDH1 R132H | 4.6[3][4][5][6][7] |
| Wild-Type IDH1 | 46[3][4][5][6][7] |
Table 2: Cellular Activity of GSK321 in Inhibiting 2-HG Production
| Cell Line | IDH1 Mutation | EC50 (nM) |
| HT1080 Fibrosarcoma | R132C | 85[1][3] |
Table 3: Effect of GSK321 on Intracellular 2-HG Levels in Primary AML Cells
| IDH1 Mutation | Treatment | Duration | Fold Decrease in 2-HG (relative to DMSO) |
| R132G | 3 µM GSK321 | 6 days | 0.13[8] |
| R132C | 3 µM GSK321 | 6 days | 0.15[8] |
| R132H | 3 µM GSK321 | 6 days | 0.29[8] |
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the mechanism of action of GSK321 and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature, based on available information.
Cell-Based 2-HG Inhibition Assay
-
Cell Culture: HT1080 fibrosarcoma cells, which harbor an endogenous R132C IDH1 mutation, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).[1] Primary AML cells are cultured in suspension with suitable cytokine support.[1][8]
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere (for adherent cells) or stabilize. GSK321 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture media at a range of concentrations (e.g., 0.1 nM to 10,000 nM).[3] A vehicle control (DMSO) is run in parallel.[1] Cells are incubated for a specified period, such as 24 to 48 hours.[1][3]
-
Metabolite Extraction: After incubation, the culture medium is removed, and cells are washed with ice-cold saline. Intracellular metabolites are extracted using a cold solvent mixture, typically 80% methanol. The cell lysates are then centrifuged to pellet protein and cellular debris.
-
2-HG Quantification by LC-MS/MS: The supernatant containing the extracted metabolites is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG.[1] The results are normalized to cell number or total protein content. The EC50 value is determined by plotting the percentage of 2-HG inhibition against the log of the GSK321 concentration and fitting the data to a dose-response curve.
Histone Demethylation Assay
-
Cell Treatment: HT1080 cells are treated with GSK321 (e.g., 0-5 µM) or a vehicle control for a period such as 48 hours.[3]
-
Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.
-
Western Blotting: The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for histone modifications, such as H3K9me2, and a loading control (e.g., total Histone H3). The signal is detected using chemiluminescence or fluorescence. A decrease in the H3K9me2 signal relative to the control indicates an increase in the activity of α-KG-dependent histone demethylases.[1]
In Vivo Efficacy in AML Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., CD-1 or NSG) are engrafted with primary human IDH1 mutant AML cells.[1][3]
-
Compound Administration: Once leukemia is established, mice are treated with GSK321 or a related compound with favorable pharmacokinetic properties (like GSK864) administered through a suitable route, such as intraperitoneal (i.p.) injection, on a daily schedule (e.g., 150 mg/kg for 15 days).[3] A vehicle control group is included.
-
Efficacy Assessment: The therapeutic efficacy is evaluated by monitoring the percentage of leukemic blasts in the peripheral blood or bone marrow using flow cytometry.[3] A reduction in the population of blast cells and an increase in mature myeloid cells indicate a positive therapeutic response.[3] Intracellular 2-HG levels in the leukemic cells can also be measured post-treatment.[3]
Conclusion
This compound is a highly potent and selective allosteric inhibitor of mutant IDH1. By binding to and inactivating the mutant enzyme, it effectively reduces the production of the oncometabolite 2-HG. This leads to the reversal of epigenetic dysregulation and the restoration of cellular differentiation in cancer cells harboring IDH1 mutations. The robust preclinical data for GSK321 and related compounds underscore the therapeutic potential of targeting mutant IDH1 in malignancies such as AML. This guide provides a foundational understanding for researchers and drug developers working on this important class of targeted cancer therapies.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. (S,R)-GSK321 - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
Investigating the Effects of (S,S)-Gsk321 on Myeloid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of (S,S)-Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), on myeloid differentiation. This document details the underlying signaling pathways, presents quantitative data from preclinical studies, and offers comprehensive experimental protocols for researchers investigating the therapeutic potential of this compound in hematological malignancies such as Acute Myeloid Leukemia (AML).
Introduction: Targeting Mutant IDH1 in AML
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in the pathogenesis of several cancers, including AML. These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET2 and histone demethylases, resulting in DNA and histone hypermethylation. This epigenetic dysregulation leads to a block in myeloid differentiation, a hallmark of AML.[3][4]
This compound is a stereoisomer of Gsk321, a potent and selective allosteric inhibitor of various IDH1 mutants.[5][6] By binding to a pocket distinct from the active site, Gsk321 locks the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.[7] This restores normal epigenetic regulation and induces the differentiation of leukemic blasts into mature myeloid cells.[4][6][7] While much of the literature refers to the compound as "Gsk321," this guide will focus on the available data, noting the specific enantiomer where possible.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Gsk321 is the inhibition of mutant IDH1, which leads to a cascade of downstream effects culminating in the induction of myeloid differentiation.
-
Inhibition of Mutant IDH1 and Reduction of 2-HG: Gsk321 potently inhibits various IDH1 mutants, leading to a significant and sustained reduction in intracellular 2-HG levels in AML cells.[6][7][8]
-
Reversal of Epigenetic Dysregulation: The decrease in 2-HG relieves the inhibition of α-KG-dependent dioxygenases. This allows for the demethylation of DNA by enzymes like TET2 and the removal of repressive histone marks, thereby reversing the hypermethylation phenotype associated with mutant IDH1.[3][7]
-
Induction of Myeloid Differentiation: The restoration of a more normal epigenetic landscape removes the block on myeloid differentiation. This allows leukemic blasts to mature into granulocytes, as evidenced by morphological changes and the expression of cell surface markers associated with mature myeloid cells.[6][7]
Quantitative Data on the Effects of Gsk321
The following tables summarize the quantitative effects of Gsk321 on various parameters in preclinical models of AML.
Table 1: Inhibitory Potency of Gsk321 against IDH1 Mutants
| IDH1 Mutant | IC50 (nM) |
| R132G | 2.9[6] |
| R132C | 3.8[6] |
| R132H | 4.6[6] |
| Wild-Type (WT) | 46[7] |
Table 2: Cellular Activity of Gsk321 in IDH1 Mutant Cells
| Parameter | Cell Line/Condition | Effect |
| Intracellular 2-HG | HT1080 (R132C) | EC50 = 85 nM[6][9] |
| Intracellular 2-HG | Primary AML cells (R132G) | 0.13-fold of control after 6 days at 3 µM[7] |
| Intracellular 2-HG | Primary AML cells (R132C) | 0.15-fold of control after 6 days at 3 µM[7] |
| Intracellular 2-HG | Primary AML cells (R132H) | 0.29-fold of control after 6 days at 3 µM[7] |
Table 3: Effects of Gsk321 on Cell Cycle and Viability in Primary IDH1 Mutant AML Cells (at 3 µM)
| Parameter | IDH1 Mutant | Time Point | Observation |
| Cell Number | R132G, R132C, R132H | Day 9 | Transient increase (2 to 15-fold)[7][8] |
| Quiescent (G0) Cells | R132G | Day 7 | Decrease from 64.9% to 36.7%[7][8] |
| G1 Phase Cells | R132G | Day 7 | Increase from 27.0% to 57.9%[7][8] |
| Cell Viability | R132G, R132C | Day 15 | Decreased viability and increased cell death[7][8] |
Table 4: Induction of Myeloid Differentiation Marker CD15 by Gsk321 in Primary IDH1 Mutant AML Cells (after 6-7 days at 3 µM)
| IDH1 Mutant | Fold Increase in CD15+ Cells (vs. control) |
| R132G | 7.4 ± 0.4[7] |
| R132C | 1.9 ± 0.6[7] |
| R132H | 9.0 ± 7.2[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on myeloid differentiation.
Cell Culture and Differentiation Induction
This protocol is adapted for the human promyelocytic leukemia cell line HL-60, which can be induced to differentiate along the myeloid lineage.
Materials:
-
HL-60 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Trypan blue solution
-
Hemocytometer
-
Cell culture flasks and plates
Procedure:
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL by passaging every 2-3 days.
-
-
Differentiation Induction:
-
Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
Treat cells with the desired concentration of this compound (e.g., 3 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 5 to 9 days. Media can be refreshed every 3-4 days by gentle centrifugation and resuspension in fresh media containing the treatment.
-
-
Assessment of Differentiation:
-
After the incubation period, harvest the cells for downstream analysis.
-
Flow Cytometry Analysis of Myeloid Differentiation Markers
This protocol outlines the procedure for staining cells with fluorescently labeled antibodies against myeloid differentiation markers CD11b and CD15 for analysis by flow cytometry.
Materials:
-
Harvested cells from the differentiation assay
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD11b antibody
-
Fluorochrome-conjugated anti-human CD15 antibody
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
-
Antibody Staining:
-
Add the recommended amount of fluorochrome-conjugated anti-CD11b and anti-CD15 antibodies to the cell suspension.
-
In separate tubes, stain cells with corresponding isotype control antibodies to control for non-specific binding.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of CD11b and CD15 positive cells.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of AML with IDH1 mutations. Its ability to specifically inhibit the neomorphic activity of mutant IDH1, reduce the oncometabolite 2-HG, and subsequently restore normal myeloid differentiation provides a targeted approach to treating this devastating disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the clinical potential of this compound and other mutant IDH1 inhibitors. Further investigation into the effects on a broader range of myeloid markers and in various preclinical models will be crucial in advancing this therapeutic strategy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Clinically useful flow cytometry approach to identify immunophenotype in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isocitrate dehydrogenase mutations are associated with altered IL-1β responses in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Core Cellular Pathways Affected by (S,S)-Gsk321 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Gsk321 is the (S,S)-enantiomer of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers, including acute myeloid leukemia (AML), gliomas, and chondrosarcomas. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][4] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic alterations that block cellular differentiation and promote tumorigenesis.[5]
This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, with the assumption that its biological activity is comparable to its well-studied racemate, GSK321. We will delve into the downstream consequences of mutant IDH1 inhibition, focusing on the interconnected pathways of cellular differentiation, apoptosis, and autophagy. This document will present quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-HG
The primary mechanism of action of GSK321 is the potent and selective inhibition of various IDH1 mutants, including R132H, R132C, and R132G.[3][4] This inhibition leads to a significant reduction in the intracellular levels of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]
Quantitative Data on GSK321 Activity
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (R132H IDH1) | 4.6 nM | Enzyme Assay | [3][4] |
| IC₅₀ (R132C IDH1) | 3.8 nM | Enzyme Assay | [3][4] |
| IC₅₀ (R132G IDH1) | 2.9 nM | Enzyme Assay | [3][4] |
| IC₅₀ (WT IDH1) | 46 nM | Enzyme Assay | [3][4] |
| EC₅₀ (2-HG inhibition) | 85 nM | HT1080 (R132C) | [3] |
Cellular Pathways Modulated by this compound Treatment
The reduction of intracellular 2-HG levels by GSK321 initiates a cascade of downstream cellular events, primarily revolving around the reversal of the epigenetic blockade and the induction of cellular differentiation. This, in turn, influences cell fate decisions, including apoptosis and autophagy.
Reversal of Epigenetic Dysregulation and Induction of Differentiation
The accumulation of 2-HG in IDH1-mutant cells leads to hypermethylation of histones and DNA, which represses the expression of genes required for normal cellular differentiation.[4] GSK321, by lowering 2-HG levels, reverses this hypermethylation, allowing for the expression of differentiation-associated genes. A key epigenetic mark affected is the dimethylation of histone H3 at lysine 9 (H3K9me2), which is reduced upon GSK321 treatment.
Treatment of primary IDH1 mutant AML cells with GSK321 has been shown to abrogate the myeloid differentiation block and induce granulocytic differentiation.[3][4] This is observed morphologically by an increase in cells with indented and segmented nuclei.[3][4]
Induction of Apoptosis
While the primary effect of GSK321 is differentiation, prolonged treatment has been observed to decrease cell viability and induce apoptosis in IDH1-mutant AML cells.[4][6] This apoptotic effect is likely a consequence of the induced differentiation program, where terminally differentiated cells have a limited lifespan.
One study reported that after an initial increase in viable cells, treatment of R132G and R132C IDH1 mutant AML cells with GSK321 for 15 days led to decreased viability and increased cell death, as measured by Annexin-V staining.[4][6]
Modulation of Autophagy
Recent evidence suggests a link between the oncometabolite 2-HG and autophagy, specifically a form of selective autophagy that targets the endoplasmic reticulum (ER-phagy). High levels of 2-HG have been shown to inhibit prolyl hydroxylases, leading to the accumulation of misfolded procollagen in the ER, which triggers ER stress and subsequent ER-phagy.[7] This process is thought to be a survival mechanism for IDH-mutant cells.
By reducing 2-HG levels, this compound could potentially inhibit this ER-phagy, leading to unresolved ER stress and subsequently triggering apoptosis. While direct experimental evidence with GSK321 is pending, this represents a plausible and significant cellular pathway affected by the treatment.
Experimental Protocols
Measurement of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol describes the quantification of intracellular 2-HG levels in cell lysates using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., ZIC-HILIC)[8]
-
Mobile phase A: 10% 200 mM formic acid in LC-MS grade water[8]
-
Mobile phase B: 10% 200 mM formic acid in 90% acetonitrile[8]
-
80% Methanol
-
Internal standard (e.g., ¹³C₅-D-2HG)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
To a defined volume of lysate, add 4 volumes of cold 80% methanol containing the internal standard.
-
Vortex and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in mobile phase A.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Quantify 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
Cell Cycle Analysis by Flow Cytometry (Hoechst 33342 and Pyronin Y Staining)
This method allows for the discrimination of cells in G0, G1, S, and G2/M phases of the cell cycle based on their DNA and RNA content.[9][10][11]
Materials:
-
Flow cytometer with UV and 488 nm lasers
-
Hoechst 33342 solution (1 mg/mL)
-
Pyronin Y solution (100 µg/mL)
-
Cell culture medium
-
PBS
Procedure:
-
Harvest and count the cells.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed cell culture medium.
-
Add Hoechst 33342 to a final concentration of 5-10 µg/mL.
-
Incubate the cells at 37°C for 45-60 minutes, protected from light.
-
Add Pyronin Y to a final concentration of 1-2 µg/mL.
-
Incubate the cells at 37°C for an additional 15-30 minutes, protected from light.
-
Place the cells on ice to stop the staining reaction.
-
Analyze the samples on a flow cytometer without washing.
-
Excite Hoechst 33342 with a UV laser and detect emission at ~450 nm.
-
Excite Pyronin Y with a 488 nm laser and detect emission at ~575 nm.
-
Gate on single cells and analyze the distribution of cells based on their Hoechst 33342 (DNA content) and Pyronin Y (RNA content) fluorescence.
Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptotic cells by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.[12][13][14][15]
Materials:
-
Flow cytometer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) or 7-AAD
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
PBS
Procedure:
-
Induce apoptosis in your cell line using the desired treatment. Include untreated and positive controls.
-
Harvest both adherent and suspension cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI or 7-AAD to each tube immediately before analysis.
-
Analyze the samples by flow cytometry within one hour.
-
Identify cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Quantification of Global Histone H3K9 Dimethylation
This protocol outlines a general procedure for measuring global H3K9me2 levels using a commercially available ELISA-based kit.[16][17][18]
Materials:
-
Global Histone H3K9 Dimethylation Assay Kit (e.g., from Epigentek, Abcam)
-
Histone extraction buffer
-
Microplate reader
Procedure:
-
Extract histones from treated and untreated cells according to the kit manufacturer's instructions or a standard acid extraction protocol.
-
Quantify the histone protein concentration.
-
Add the histone extracts to the antibody-coated wells of the microplate.
-
Incubate to allow the capture of H3K9me2.
-
Wash the wells to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the developing solution and incubate until color develops.
-
Stop the reaction and measure the absorbance or fluorescence on a microplate reader.
-
Quantify the amount of H3K9me2 by comparing the sample readings to the standard curve.
Experimental Workflow Diagram
Conclusion
This compound, through its potent inhibition of mutant IDH1, serves as a powerful tool to probe and modulate the downstream cellular consequences of the oncometabolite 2-HG. The primary effect of treatment is the reversal of a 2-HG-induced epigenetic blockade, leading to the differentiation of cancer cells. This fundamental shift in cell fate subsequently triggers apoptosis. Furthermore, emerging evidence suggests an intricate interplay between 2-HG, ER-phagy, and cell survival, indicating that modulation of autophagy may be another critical pathway affected by this compound. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate and further elucidate the multifaceted cellular impact of this promising class of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining | Springer Nature Experiments [experiments.springernature.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Quantification of Global H3K9 Methylation [bio-protocol.org]
- 17. epigentek.com [epigentek.com]
- 18. epigentek.com [epigentek.com]
Unraveling the Enantiomeric Specificity of GSK321: A Technical Guide for Researchers
An In-depth Examination of the Stereoselective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)
This technical guide provides a comprehensive overview of the enantiomeric specificity of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Designed for researchers, scientists, and drug development professionals, this document delves into the differential activity of GSK321's enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. GSK321 has emerged as a promising therapeutic agent that specifically targets these mutant IDH1 enzymes. As a chiral molecule, GSK321 exists as a pair of non-superimposable mirror images, known as enantiomers. This guide elucidates the profound difference in the biological activity of these enantiomers, highlighting the critical importance of stereochemistry in drug design and development. The (S,R)-enantiomer of GSK321 is the eutomer, exhibiting potent and selective inhibition of various IDH1 mutants, while the (R,R)-enantiomer, or distomer, displays significantly weaker activity and a different selectivity profile.
Data Presentation: Quantitative Analysis of Enantiomeric Specificity
The enantiomeric specificity of GSK321 is starkly illustrated by the significant differences in the inhibitory potency of its (S,R) and (R,R) enantiomers against various mutant and wild-type IDH1 and IDH2 enzymes. The following tables summarize the available quantitative data.
| Enantiomer | Target | IC50 (nM) |
| (S,R)-GSK321 | mIDH1 R132G | 2.9[1][2][3][4] |
| mIDH1 R132C | 3.8[1][2][3][4] | |
| mIDH1 R132H | 4.6[1][2][3][4] | |
| WT IDH1 | 46[1][2][3][4] | |
| (R,R)-GSK321 | WT IDH1 | 120[5] |
| mIDH1 R132H | Data not publicly available. Described as a "mutant R132H IDH1 inhibitor...with some wild-type cross reactivity."[5] | |
| mIDH1 R132G | Data not publicly available. | |
| mIDH1 R132C | Data not publicly available. |
Table 1: Comparative Inhibitory Activity of GSK321 Enantiomers against IDH1 Variants. The (S,R)-enantiomer demonstrates high potency against common IDH1 mutations, while the (R,R)-enantiomer is a significantly weaker inhibitor of wild-type IDH1.
| Enantiomer | Target | IC50 (nM) |
| (S,R)-GSK321 | mIDH2 R140Q | 1358[6] |
| mIDH2 R172S | 1034[6] | |
| WT IDH2 | 496[6] | |
| (R,R)-GSK321 | mIDH2 R140Q | Data not publicly available. |
| mIDH2 R172K | Data not publicly available. | |
| WT IDH2 | Data not publicly available. |
Table 2: Inhibitory Activity of (S,R)-GSK321 against IDH2 Variants. The (S,R)-enantiomer of GSK321 exhibits over 100-fold selectivity for mutant IDH1 over IDH2 enzymes.[1][2][3][4]
Signaling Pathways and Mechanism of Action
GSK321 is an allosteric inhibitor that binds to a pocket at the dimer interface of the IDH1 enzyme, distinct from the active site.[6] This binding event locks the enzyme in an inactive conformation, preventing the conversion of α-ketoglutarate to the oncometabolite 2-HG. The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation, including histone and DNA hypermethylation, ultimately inducing differentiation of cancer cells.
Caption: Mechanism of action of (S,R)-GSK321 in mutant IDH1 cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enantiomeric specificity. Below are representative protocols for the key experiments involved in the characterization of GSK321 enantiomers.
Chiral Separation of GSK321 Enantiomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and isolate the (S,R) and (R,R) enantiomers of GSK321.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralcel OD-H or a similar column with a proven efficacy for separating chiral heterocyclic compounds, is recommended.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol. For basic compounds like GSK321, the addition of a small percentage of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where GSK321 exhibits strong absorbance.
-
Procedure:
-
Dissolve the racemic GSK321 mixture in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase.
-
Monitor the separation and collect the fractions corresponding to each enantiomer.
-
Confirm the purity and identity of the isolated enantiomers using analytical techniques such as mass spectrometry and NMR.
-
Caption: Workflow for the chiral separation of GSK321 enantiomers.
In Vitro IDH1/2 Enzymatic Assay (NADPH Depletion Assay)
Objective: To determine the IC50 values of each GSK321 enantiomer against mutant and wild-type IDH1 and IDH2 enzymes.
Methodology:
-
Principle: The activity of mutant IDH1 is measured by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.
-
Reagents:
-
Recombinant human IDH1 (mutant and wild-type) and IDH2 (mutant and wild-type) enzymes.
-
α-ketoglutarate (α-KG) as the substrate.
-
NADPH as the cofactor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
GSK321 enantiomers dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant IDH enzyme, and varying concentrations of the GSK321 enantiomer.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Monitor the decrease in NADPH concentration over time by measuring the absorbance at 340 nm or by using a coupled diaphorase/resazurin system to generate a fluorescent signal.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS
Objective: To measure the effect of GSK321 enantiomers on the production of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations.
Methodology:
-
Cell Culture: Culture IDH1-mutant cancer cell lines (e.g., HT1080, which harbors the R132C mutation) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of each GSK321 enantiomer for a specified duration (e.g., 24-48 hours).
-
Metabolite Extraction:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase column with a suitable mobile phase gradient to separate 2-HG from other cellular metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify 2-HG. A stable isotope-labeled 2-HG can be used as an internal standard for accurate quantification.
-
Data Analysis: Quantify the amount of 2-HG in each sample and normalize it to the cell number or total protein concentration. Determine the EC50 value for the inhibition of 2-HG production for each enantiomer.
-
Caption: Workflow for measuring cellular 2-HG levels after GSK321 treatment.
Conclusion
The data and experimental methodologies presented in this technical guide underscore the critical enantiomeric specificity of GSK321. The potent and selective inhibitory activity against mutant IDH1 resides almost exclusively in the (S,R)-enantiomer. This profound difference in biological activity between the enantiomers highlights the importance of chiral separation and the use of enantiopure compounds in drug development to maximize therapeutic efficacy and minimize potential off-target effects. For researchers in the field, a thorough understanding of this stereoselectivity is paramount for the design of future generations of IDH1 inhibitors and for the accurate interpretation of preclinical and clinical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R)-GSK321 - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S,S)-Gsk321 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Gsk321 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5][6][7] Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML), gliomas, and chondrosarcomas.[2][8][9] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][8][10] Elevated levels of 2-HG interfere with α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[1][8][10] Gsk321 allosterically inhibits mutant IDH1, thereby reducing 2-HG levels and inducing differentiation in cancer cells.[5][11]
Mechanism of Action
Gsk321 acts as an allosteric inhibitor of mutated IDH1 enzymes. By binding to a site distinct from the active site, it locks the enzyme in an inactive conformation, preventing the conversion of α-ketoglutarate to 2-hydroxyglutarate.[11] The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, such as TET enzymes and histone lysine demethylases (KDMs). This restoration of enzyme function leads to the reversal of the hypermethylation phenotype associated with IDH1 mutations, ultimately promoting cellular differentiation.
Quantitative Data
The following tables summarize the reported in vitro activity of Gsk321. Note that these values are for the parent compound or its (S,R)-enantiomer and should be used as a reference for designing experiments with the (S,S)-enantiomer.
Table 1: Biochemical Activity of Gsk321 Against IDH1 Mutants
| Mutant IDH1 | IC50 (nM) |
| R132G | 2.9[2][4][5] |
| R132C | 3.8[2][4][5] |
| R132H | 4.6[2][4][5] |
| Wild-Type IDH1 | 46[2][4][5] |
Table 2: Cellular Activity of Gsk321
| Cell Line | IDH1 Mutation | Assay | Metric | Value | Incubation Time |
| HT1080 | R132C | Intracellular 2-HG Reduction | EC50 | 85 nM[6][7] | 24 hours[6] |
| Primary AML | R132G/C/H | Intracellular 2-HG Reduction | Fold Change vs. DMSO | 0.13 - 0.29 | 6 days[5] |
| HT1080 | R132C | Histone H3K9 Dimethylation | Reduction Observed | 0-5 µM | 48 hours[7] |
| Primary AML | Mutant IDH1 | Proliferation | Initial Increase | 2 to 15-fold | Up to 9 days[7] |
| Primary AML | Mutant IDH1 | Differentiation (Granulocytic) | Induction Observed | 3 µM | 9 days[7] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to obtain solubility information from the supplier. Gsk321 is reported to be soluble in DMSO.[10]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage, protected from light.[2][12]
In Vitro Cell Culture
-
Cell Lines: Use cell lines endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells with R132C mutation) or primary patient-derived AML cells with confirmed IDH1 mutations.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI 1640 for AML cells, DMEM for HT1080) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Measurement of Intracellular 2-Hydroxyglutarate (2-HG)
This protocol describes a general workflow for measuring changes in intracellular 2-HG levels following treatment with this compound.
Protocol:
-
Cell Seeding: Seed mutant IDH1-expressing cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: At the end of the incubation period, wash the cells with ice-cold PBS and harvest them. Count the cells for normalization.
-
Metabolite Extraction: Lyse the cells and extract metabolites using a suitable method, such as a cold methanol/water solution.
-
Analysis: Analyze the extracted metabolites for 2-HG levels using a sensitive method like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Normalization: Normalize the measured 2-HG levels to the cell number to account for any effects of the compound on cell proliferation.
AML Cell Differentiation Assay
This protocol outlines a method to assess the ability of this compound to induce differentiation in AML cells.
Protocol:
-
Cell Culture: Culture primary AML cells or AML cell lines with IDH1 mutations in appropriate media.
-
Treatment: Treat the cells with this compound (e.g., at a concentration of 3 µM, based on data for Gsk321) or a vehicle control.[7]
-
Incubation: Incubate the cells for an extended period (e.g., 7 to 15 days), replenishing the media and compound as necessary.
-
Assessment of Differentiation: Evaluate cellular differentiation using one or more of the following methods:
-
Morphological Analysis: Prepare cytospins of the cells and perform May-Grünwald-Giemsa staining to observe morphological changes indicative of granulocytic differentiation (e.g., nuclear segmentation, cytoplasmic granulation).
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b, CD14, and CD15, and analyze by flow cytometry. An increase in the expression of these markers indicates differentiation.
-
Functional Assays: Perform functional assays such as the nitroblue tetrazolium (NBT) reduction assay to assess the respiratory burst activity, a hallmark of mature myeloid cells.
-
Data Presentation
All quantitative data from the aforementioned experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 3: Example Data Table for 2-HG Measurement
| Treatment | Concentration (µM) | Mean 2-HG Level (normalized) | Standard Deviation | % Inhibition vs. Control |
| Vehicle (DMSO) | - | 0% | ||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Table 4: Example Data Table for Differentiation Assay (Flow Cytometry)
| Treatment | Concentration (µM) | % CD11b Positive Cells | Standard Deviation |
| Vehicle (DMSO) | - | ||
| This compound | 1 | ||
| This compound | 3 | ||
| Positive Control (e.g., ATRA) | 1 |
Conclusion
This compound, as an enantiomer of a potent mutant IDH1 inhibitor, holds therapeutic promise for cancers driven by IDH1 mutations. The provided protocols offer a framework for the in vitro evaluation of its activity. It is imperative for researchers to empirically determine the optimal experimental conditions and to directly compare the activity of the (S,S)-enantiomer with other stereoisomers of Gsk321 to fully elucidate its potential.
References
- 1. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 10. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
How to dissolve and store (S,S)-Gsk321 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction: (S,S)-Gsk321 is the (S,S)-enantiomer of Gsk321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][] IDH1 mutations are frequently observed in various cancers, including acute myeloid leukemia (AML) and glioma.[4][5] These mutations confer a neomorphic enzyme activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4][6] Elevated 2-HG levels disrupt epigenetic regulation and block cellular differentiation.[1][5] this compound inhibits the production of 2-HG, thereby promoting the differentiation of cancer cells.[1][5] These notes provide detailed protocols for the proper dissolution and storage of this compound for experimental use.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its related compound, Gsk321.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₂₈FN₅O₃ | [2][7] |
| Molecular Weight | 501.55 g/mol | [2][8] |
| Appearance | Off-white to light yellow solid |[2] |
Table 2: In Vitro Potency of Gsk321 (Parent Compound)
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| Mutant IDH1 (R132G) | 2.9 | [1][5][8] |
| Mutant IDH1 (R132C) | 3.8 | [1][5][8] |
| Mutant IDH1 (R132H) | 4.6 | [1][5][8] |
| Wild-Type IDH1 | 46 | [1][5][8] |
| Cellular Activity | EC₅₀ (nM) | Reference |
| 2-HG Inhibition (HT1080 cells) | 85 |[1][5] |
Table 3: Recommended Solvents and Solubility for this compound
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| DMSO | 150 mg/mL (299.07 mM) | Ultrasonic assistance is recommended. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [2] |
| Water | Insoluble | Not a suitable solvent for creating stock solutions. |[7] |
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
|---|---|---|---|---|
| Solid Powder | 4°C | Short-term | Protect from light. | [2] |
| Solid Powder | -20°C | Long-term (years) | Keep dry and dark. | [7] |
| Stock Solution (in DMSO) | -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [1][2][8][9] |
| Stock Solution (in DMSO) | -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |[1][2][8][9] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound solid powder (MW: 501.55 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Ultrasonic water bath
Procedure:
-
Preparation: Work in a chemical fume hood. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.016 mg.
-
Dissolution: a. Add the weighed this compound to a sterile tube. b. Add the calculated volume of anhydrous DMSO. For 5.016 mg to make a 10 mM solution, add 1 mL of DMSO. c. Tightly cap the tube and vortex briefly. d. To ensure complete dissolution, place the tube in an ultrasonic water bath for 5-10 minutes.[2] Visually inspect the solution to ensure no particulates remain. The solution should be clear.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure.[2] b. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Protocol 2: In Vitro Treatment of Adherent Cells (e.g., HT1080) with this compound
This protocol provides an example of treating HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation, to assess the inhibition of 2-HG production.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
HT1080 cells in culture
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
-
Reagents for cell lysis and 2-HG measurement (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed HT1080 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of Working Solution: a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10,000 nM).[1] c. Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration treatment condition.
-
Cell Treatment: a. Aspirate the old medium from the wells. b. Add the medium containing the appropriate concentration of this compound or the vehicle control to each well. c. Incubate the cells for the desired duration (e.g., 24-48 hours).[1]
-
Harvest and Analysis: a. After incubation, collect the cell lysates according to the protocol for your chosen 2-HG detection method (e.g., LC-MS/MS). b. Quantify the intracellular 2-HG levels and normalize to cell number or protein concentration. c. The half-maximal effective concentration (EC₅₀) for 2-HG inhibition in HT1080 cells is reported to be 85 nM.[1][5]
Visualizations
Signaling Pathway
Caption: Signaling pathway of mutant IDH1 inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (S,S)-Gsk321 for HT1080 Cell Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S,S)-Gsk321 (also known as GSK321) is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][] The human fibrosarcoma cell line, HT1080, possesses a heterozygous R132C mutation in the IDH1 gene, making it an established model for investigating the efficacy and mechanism of action of mutant IDH1 inhibitors.[1] This mutation results in the neomorphic enzymatic activity of converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5] Elevated levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis. GSK321 effectively reduces intracellular 2-HG production in HT1080 cells, providing a valuable tool for studying the reversal of these oncogenic effects.[1][6]
These application notes provide detailed protocols for the culture of HT1080 cells and their treatment with GSK321 for various downstream analyses.
Mechanism of Action of GSK321
The IDH1 enzyme plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-KG.[3] In cancer cells with specific point mutations, such as R132C found in HT1080 cells, the enzyme gains a new function: the NADPH-dependent reduction of α-KG to 2-HG.[5] GSK321 is an allosteric inhibitor that binds to a pocket distinct from the active site, stabilizing the enzyme in an inactive conformation and blocking the production of 2-HG.[3][5] The reduction in 2-HG levels can lead to the reversal of 2-HG-induced epigenetic alterations, such as histone hypermethylation, and promote cellular differentiation.[1][2]
Data Presentation
Quantitative data regarding the activity of GSK321 are summarized below. These tables provide a quick reference for researchers planning experiments.
Table 1: Biochemical and Cellular Activity of GSK321
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| IDH1 R132C Mutant | Biochemical IC₅₀ | 3.8 nM | [2] |
| IDH1 R132H Mutant | Biochemical IC₅₀ | 4.6 nM | [2] |
| IDH1 R132G Mutant | Biochemical IC₅₀ | 2.9 nM | [2] |
| IDH1 Wild-Type (WT) | Biochemical IC₅₀ | 46 nM | [2] |
| HT1080 Cells (IDH1 R132C) | 2-HG Production EC₅₀ | 85 nM |[1][2][6] |
Table 2: Recommended Concentration Ranges for Key Assays in HT1080 Cells
| Assay | Concentration Range | Treatment Duration | Expected Outcome | Reference |
|---|---|---|---|---|
| Inhibition of 2-HG Production | 10 nM - 1 µM | 24 hours | Dose-dependent decrease in intracellular 2-HG | [1][2] |
| Histone Demethylation (H3K9me2) | 0.5 µM - 5 µM | 48 hours | Reduction in H3K9 dimethylation levels | [2] |
| Cell Proliferation/Viability | 1 µM - 10 µM | 24 - 72 hours | Varies; may require longer treatment times to observe effects |[2] |
Experimental Protocols
Protocol 1: General Culture and Maintenance of HT1080 Cells
This protocol outlines standard procedures for the successful culture of the HT1080 human fibrosarcoma cell line.
Materials:
-
HT1080 cells (e.g., ATCC CCL-121)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)[7][8]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cryopreservation medium (e.g., 70% medium, 20% FBS, 10% DMSO)[9]
-
T-25, T-75, or T-175 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium:
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[10]
-
Wipe the vial with 70% ethanol and transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[10][11]
-
Centrifuge at 200 x g for 3-5 minutes to pellet the cells.[10]
-
Gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium and transfer to an appropriately sized culture flask (e.g., T-75).[10]
-
Incubate at 37°C with 5% CO₂. Change the medium after 24 hours to remove residual cryoprotectant.
-
-
Subculturing (Passaging):
-
Aspirate the culture medium and wash the cell monolayer once with PBS.[7][10]
-
Add enough Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-25 flask, 3-5 mL for a T-75).
-
Incubate for 2-5 minutes at 37°C, or until cells detach.[7][8]
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Gently pipette to create a single-cell suspension and transfer to a conical tube.
-
Centrifuge at 200 x g for 3-5 minutes.
-
Resuspend the pellet in fresh medium and seed new flasks at a subcultivation ratio of 1:4 to 1:8.[9]
Protocol 2: Treatment of HT1080 Cells with GSK321
This protocol describes how to treat HT1080 cells with GSK321 for subsequent analysis.
Materials:
-
GSK321 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
HT1080 cells in log-phase growth
-
Complete Growth Medium
-
Multi-well plates (6-well, 12-well, or 96-well, depending on the assay)
Procedure:
-
Prepare GSK321 Stock Solution:
-
Dissolve GSK321 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count HT1080 cells as described in Protocol 1.
-
Seed the cells into multi-well plates at a density appropriate for the assay duration, ensuring they will be in the log-growth phase and sub-confluent at the time of harvesting. (e.g., 2.5 x 10⁵ cells/well for a 6-well plate for a 48h experiment).
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of GSK321 from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM).
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., ≤ 0.1%).
-
Aspirate the medium from the adhered cells and replace it with the medium containing GSK321 or vehicle control.
-
Incubate for the desired duration (e.g., 24 hours for 2-HG analysis, 48 hours for histone analysis).[1][2]
-
Protocol 3: Measurement of Intracellular 2-HG by LC-MS/MS (General)
This protocol provides a general workflow for preparing cell lysates for 2-HG measurement, a key readout of GSK321 efficacy.[1]
Materials:
-
Treated cells in multi-well plates
-
Ice-cold PBS
-
Ice-cold 80% Methanol (HPLC grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Harvesting:
-
After treatment, place the plate on ice. Aspirate the culture medium.
-
Wash cells twice with ice-cold PBS.
-
Add 500 µL - 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
-
Use a cell scraper to detach and lyse the cells directly in the methanol.
-
Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the supernatant using a vacuum concentrator (SpeedVac) or nitrogen evaporator.
-
The dried metabolite pellet can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS/MS analysis.
-
-
Analysis:
-
Submit the reconstituted samples for analysis by a specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform capable of separating and quantifying 2-HG.
-
Protocol 4: Western Blot for Histone Methylation Marks
This protocol is for assessing changes in histone methylation (e.g., H3K9me2) following GSK321 treatment.[2]
Materials:
-
Treated cells in multi-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer and scraping.
-
Incubate on ice for 20 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody (e.g., anti-H3K9me2) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody, such as anti-Total Histone H3.
-
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. bcrj.org.br [bcrj.org.br]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. HT1080 Cell Line - Creative Biogene [creative-biogene.com]
- 10. chem-agilent.com [chem-agilent.com]
- 11. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Differentiation Induced by (S,S)-Gsk321
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S,S)-Gsk321 to induce cell differentiation, with a primary focus on acute myeloid leukemia (AML), and detail the subsequent analysis using flow cytometry.
This compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). [1][2] Mutations in IDH1 are a driver in several cancers, including AML.[3] The mutant IDH1 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cell differentiation.[3][4] this compound works by binding to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation.[3] This leads to a decrease in intracellular 2-HG levels, which in turn reverses the epigenetic block and induces granulocytic differentiation in susceptible cell populations.[2][3]
Flow cytometry is an indispensable tool for quantifying the effects of this compound on cell differentiation.[3] This technique allows for the precise identification and quantification of cell populations based on the expression of specific cell surface and intracellular markers.[5] Key markers for assessing myeloid differentiation include CD15, a granulocytic marker, as well as changes in the expression of hematopoietic stem and progenitor cell markers.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell differentiation and cell cycle status in primary AML cells harboring IDH1 mutations.
Table 1: Induction of CD15 Expression in IDH1 Mutant AML Cells
| Cell Type | Treatment Duration | Fold Increase in CD15+ Cells (mean ± SD) |
| R132G IDH1 Mutant | 6-7 days | 7.4 ± 0.4 |
| R132C IDH1 Mutant | 6-7 days | 1.9 ± 0.6 |
| R132H IDH1 Mutant | 6-7 days | 9.0 ± 7.2 |
Data extracted from a study on novel IDH1 mutant inhibitors.[3][6]
Table 2: Effect of this compound on Cell Cycle Distribution in IDH1 Mutant AML Cells after 7 Days of Treatment
| Cell Type | Treatment | % G0 Phase (mean ± SD) | % G1 Phase (mean ± SD) |
| R132G IDH1 Mutant | GSK321 | 36.7 ± 4.4 | 57.9 ± 6.9 |
| Control (GSK990) | 65.7 ± 6.5 | 25.3 ± 2.5 | |
| Control (DMSO) | 64.9 ± 2.4 | 27.0 ± 2.6 | |
| R132C IDH1 Mutant | GSK321 | 24.0 ± 11.8 | 66.8 ± 12.0 |
| Control (GSK990) | 54.1 ± 3.8 | 30.6 ± 8.9 | |
| Control (DMSO) | 56.6 ± 15.3 | 21.6 ± 11.8 |
Data reflects a significant decrease in quiescent (G0) cells and an increase in G1 phase cells, indicating a shift from a dormant to a more active, differentiating state.[3][7]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of mutant IDH1 and the inhibitory effect of this compound.
Caption: Experimental workflow for analyzing cell differentiation with this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is designed for the in vitro treatment of suspension cells, such as AML cell lines or primary patient samples.
Materials:
-
IDH1 mutant AML cells (e.g., primary patient samples, or cell lines like HT1080 which has an R132C IDH1 mutation)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the IDH1 mutant cells in a sterile culture vessel at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Prepare the desired final concentration of this compound by diluting the stock solution in complete culture medium. A typical effective concentration is 1-3 µM.[2][3]
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treated samples.
-
Add the this compound solution or the vehicle control to the cell cultures.
-
Incubate the cells for the desired period to induce differentiation. Based on published data, a 7-day incubation is effective for observing significant changes in differentiation markers.[3][6]
-
Monitor the cells periodically for changes in morphology and viability.
-
Proceed to Protocol 2 for flow cytometry analysis.
Protocol 2: Flow Cytometry Analysis of Myeloid Differentiation
This protocol details the staining procedure for analyzing the expression of the granulocytic differentiation marker CD15.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-human CD15 antibody (and other markers of interest, e.g., CD45, CD34)
-
Isotype control antibody corresponding to the CD15 antibody
-
7-AAD or other viability dye
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: a. Transfer the cell suspensions from the culture vessels to centrifuge tubes. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. d. Repeat the centrifugation and washing step twice.
-
Cell Staining: a. After the final wash, resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL. b. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube. c. Add the recommended amount of the fluorochrome-conjugated anti-CD15 antibody to the designated tubes. d. To a separate tube, add the corresponding isotype control antibody. e. To another tube, add only the viability dye as a control. f. Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark.
-
Washing After Staining: a. Add 2 mL of Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Discard the supernatant. d. Repeat the wash step.
-
Final Resuspension and Analysis: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Just before analysis, add the viability dye (e.g., 7-AAD) to all tubes except the unstained control. c. Analyze the samples on a flow cytometer. Acquire a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Data Analysis: a. Gate on the viable, single-cell population using forward scatter (FSC) and side scatter (SSC) properties and the viability dye. b. Within the viable single-cell gate, quantify the percentage of CD15-positive cells. c. Compare the percentage of CD15-positive cells in the this compound treated samples to the vehicle-treated control samples.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analysis of Myeloid Cells in Mouse Tissues with Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunostaining and flow cytometry analysis [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: (S,S)-Gsk321 for Primary AML Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S,S)-Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in primary Acute Myeloid Leukemia (AML) cell cultures. The protocols outlined below cover the isolation and culture of primary AML cells, treatment with this compound, and subsequent analysis of its effects on cell viability, proliferation, and differentiation.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET DNA hydroxylases, resulting in DNA hypermethylation and a block in myeloid differentiation.
This compound is a highly potent and selective allosteric inhibitor of various clinically relevant IDH1 mutants, including R132H, R132C, and R132G.[1][2][3][] By binding to an allosteric site, it locks the enzyme in an inactive conformation, leading to a significant reduction in intracellular 2-HG levels.[5] This, in turn, reverses the epigenetic blockade, abrogates the myeloid differentiation block, and induces granulocytic differentiation in primary AML cells.[1][2][5]
Mechanism of Action of this compound in IDH1-mutant AML
The primary mechanism of action of this compound in IDH1-mutant AML is the inhibition of the neomorphic enzymatic activity that produces 2-HG. This leads to a cascade of downstream effects that promote the differentiation of leukemic blasts.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Biochemical and Cellular IC50 Values of this compound
| Target | IC50 (nM) |
|---|---|
| IDH1 Mutants | |
| R132G | 2.9[1][2][3][] |
| R132C | 3.8[1][2][3][] |
| R132H | 4.6[1][2][3][] |
| Wild-Type IDH1 | 46[1][2] |
| IDH2 Mutants | >1000[1] |
| Cellular 2-HG Inhibition (HT1080 cells) | 85[1][3] |
Table 2: Effects of this compound on Primary IDH1-mutant AML Cells
| Parameter | Treatment | Duration | Observation |
|---|---|---|---|
| Intracellular 2-HG Levels | 3 µM GSK321 | 6-22 days | Significant decrease (e.g., 0.13-fold for R132G)[1][3] |
| Cell Number | 3 µM GSK321 | Up to 9 days | Transient increase (2 to 15-fold)[1][3][6] |
| 14-15 days | Return to control levels[1][6] | ||
| Cell Cycle (R132G/C mutants) | 3 µM GSK321 | 7 days | Decrease in G0 phase cells[1][6] |
| 7 days | Increase in G1 phase cells[1][6] | ||
| Cell Viability | 3 µM GSK321 | 7 days | Initial increase in viable cells[1] |
| | | 15 days | Decreased viability and increased cell death[1][6] |
Experimental Protocols
The following protocols provide a general framework for setting up primary AML cell cultures and evaluating the effects of this compound.
Protocol 1: Isolation and Culture of Primary AML Mononuclear Cells
This protocol describes the isolation of mononuclear cells (MNCs) from patient bone marrow or peripheral blood, which is a common starting point for primary AML cell culture.[7]
-
Sample Collection: Obtain bone marrow aspirate or peripheral blood from AML patients in heparinized tubes. All samples should be collected with informed consent and appropriate ethical approval.
-
Dilution: Dilute the sample 1:1 with phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient Centrifugation: Carefully layer the diluted sample onto a Ficoll-Paque density gradient medium in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
MNC Collection: After centrifugation, carefully aspirate the "buffy coat" layer containing the mononuclear cells.
-
Washing: Wash the collected MNCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Cell Counting and Viability: Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cryopreservation (Optional): For long-term storage, cells can be frozen in a medium containing 50% FBS and 10% DMSO.[7]
-
Cell Culture: Culture the primary AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.[7] Depending on the specific AML subtype and experimental goals, the addition of cytokines such as IL-3, SCF, and G-CSF may be necessary to support cell viability and proliferation.[8][9]
Protocol 2: Treatment of Primary AML Cells with this compound
This protocol outlines the procedure for treating the cultured primary AML cells with this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Store at -80°C for long-term storage or -20°C for short-term storage, protected from light.[2][3]
-
Cell Plating: Plate the primary AML cells in a 96-well or other suitable culture plate at a desired density (e.g., 5 x 10^5 cells/mL).
-
Treatment: Add this compound to the cell cultures at the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific AML sample. A vehicle control (DMSO) should be included in all experiments.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired duration of the experiment (e.g., 24 hours to 15 days).
Protocol 3: Assessment of Cell Viability and Apoptosis
This protocol describes how to measure the effect of this compound on AML cell viability and apoptosis.
-
Cell Viability Assay (MTS/MTT):
-
At the end of the treatment period, add a tetrazolium-based reagent (e.g., MTS or MTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Protocol 4: Cell Cycle Analysis
This protocol details the procedure for analyzing the cell cycle distribution of primary AML cells following treatment with this compound.
-
Cell Harvest and Fixation:
-
Harvest the treated and control cells.
-
Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide or Hoechst 33342) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in primary AML cell cultures.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and Characterization of Long-Term Cultures Derived from Primary Acute Myeloid Leukemia Cells for HDAC Inhibitor Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction of IDH1 Mutations in (S,S)-Gsk321 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction to establish cell-based models of isocitrate dehydrogenase 1 (IDH1) mutations for the investigation of (S,S)-Gsk321, a potent and selective inhibitor of mutant IDH1. This document includes detailed protocols for lentivirus production, cell line generation, and subsequent drug efficacy studies, alongside data presentation and visualization of relevant biological pathways.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently observed in several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[2]
This compound (GSK321) is a highly potent and selective allosteric inhibitor of various IDH1 mutants.[1][] It does not bind to the active site but rather to an allosteric pocket, locking the enzyme in an inactive conformation.[1][4] This mechanism allows for the inhibition of multiple IDH1 R132 mutations.[] Studying the effects of this compound on cells harboring specific IDH1 mutations is crucial for understanding its therapeutic potential and mechanism of action. Lentiviral transduction is a robust method for stably introducing these mutations into relevant cell lines, creating reliable models for such investigations.[5][6]
Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting mutant IDH1 and its effects on cellular processes.
Table 1: Biochemical Potency of this compound Against IDH1 Mutants
| IDH1 Mutation | IC50 (nM) |
| R132H | 4.6[1][][7] |
| R132C | 3.8[1][][7] |
| R132G | 2.9[1][][7] |
| Wild-Type IDH1 | 46[1] |
Table 2: Cellular Efficacy of this compound in IDH1 Mutant Cells
| Cell Line (Mutation) | Parameter Measured | This compound Concentration | Result |
| HT1080 (R132C) | Intracellular 2-HG Production | 85 nM (EC50) | Potent inhibition of 2-HG[1][7] |
| Primary AML (R132G) | Intracellular 2-HG Levels | 1.7 µM | 78% inhibition[1] |
| Primary AML (R132G) | Intracellular 2-HG Levels (6 days) | 3 µM | 0.13-fold of control[1] |
| Primary AML (R132C) | Intracellular 2-HG Levels (6 days) | 3 µM | 0.15-fold of control[1] |
| Primary AML (R132H) | Intracellular 2-HG Levels (6 days) | 3 µM | 0.29-fold of control[1] |
Table 3: Effects of this compound on Cell Cycle and Differentiation in Primary IDH1 Mutant AML Cells
| IDH1 Mutation | Treatment | Effect on Cell Proliferation | Effect on Cell Cycle (Day 7) | Effect on Differentiation (CD15+ cells, Day 7) |
| R132G, R132C, R132H | 3 µM this compound | Transient increase (2 to 15-fold), peaking at day 9[1][8] | Decrease in G0 phase, increase in G1 phase[1][8] | Significant increase in granulocytic differentiation[1] |
Signaling Pathways and Experimental Workflow
Diagram 1: IDH1 Mutation and 2-HG Production
Caption: The metabolic pathway of wild-type and mutant IDH1.
Diagram 2: Downstream Effects of 2-HG and Inhibition by this compound
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 6. Lentiviral Transduction of Primary Human Glioblastoma Cultures | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S,S)-Gsk321 Treatment for Cellular Differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S,S)-Gsk321 to induce cellular differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in promoting differentiation?
A1: this compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes, particularly those with mutations at the R132 residue (e.g., R132H, R132C, R132G)[1][2][3]. These mutant IDH1 enzymes produce an oncometabolite called 2-hydroxyglutarate (2-HG). High levels of 2-HG can lead to a block in cellular differentiation, a hallmark of certain cancers like acute myeloid leukemia (AML)[1]. This compound binds to an allosteric pocket of the mutant IDH1 enzyme, inhibiting its activity and leading to a significant reduction in intracellular 2-HG levels[1]. The decrease in 2-HG alleviates the differentiation block, allowing cells to proceed with their normal maturation processes, such as granulocytic differentiation in AML cells[1][2][3].
Q2: What is the optimal concentration of this compound to use for differentiation experiments?
A2: The optimal concentration can vary depending on the cell type and the specific IDH1 mutation. However, a concentration of 3 µM has been effectively used in studies with primary IDH1 mutant AML cells to achieve a significant decrease in intracellular 2-HG and induce differentiation[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system. A starting point could be a range from 0.1 µM to 10 µM.
Q3: How quickly can I expect to see a reduction in 2-HG levels after treatment?
A3: A significant reduction in intracellular 2-HG levels can be observed as early as 24 to 48 hours after treatment with an effective concentration of this compound[1][2]. This inhibition of 2-HG production can be maintained for an extended period, with studies showing stable inhibition for up to 22 days with continuous treatment[1].
Q4: When is the optimal time point to assess for cellular differentiation?
A4: The optimal time to observe differentiation depends on the cell type and the specific markers being assessed. In studies with IDH1 mutant AML cells, a significant increase in the percentage of differentiating cells, as measured by the granulocytic marker CD15, was observed after 6 to 7 days of treatment with this compound[1]. Morphological changes consistent with differentiation, such as indented and segmented nuclei, are also prominent around this time frame[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant increase in differentiation markers after 7 days. | 1. Suboptimal concentration of this compound. 2. Cell line is not responsive or does not harbor an IDH1 mutation. 3. Insufficient treatment duration. | 1. Perform a dose-response curve to determine the EC50 for your cell line. 2. Verify the IDH1 mutation status of your cells. This compound is specific to mutant IDH1. 3. Extend the treatment duration to 9 or 14 days, as differentiation is a process that occurs over time. |
| Initial increase in cell number, followed by a decrease. | This is a documented transient effect of this compound treatment in some IDH1 mutant AML cells. The initial increase in cell numbers can peak around day 9, followed by a return to control levels or a decrease by day 14 or 15, which may be associated with increased cell death after prolonged treatment[1][4]. | This is an expected outcome and not necessarily an issue. Plan your experiments to assess differentiation at the optimal window (e.g., 6-9 days) before significant cell death occurs. For longer-term studies, be aware of this biphasic effect on cell viability. |
| High levels of cell death observed early in the treatment. | 1. The concentration of this compound may be too high for your specific cell line. 2. The cells are highly sensitive to the induction of differentiation, which can be linked to apoptosis. | 1. Reduce the concentration of this compound. 2. Assess for markers of apoptosis (e.g., Annexin V staining) at earlier time points to understand the kinetics of cell death in your system[1]. |
| Variability in differentiation efficiency between experiments. | 1. Inconsistent cell density at the start of the experiment. 2. Variability in the passage number of the cells. 3. Inconsistent timing of media changes and compound replenishment. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cells within a defined passage number range. 3. Adhere to a strict schedule for media changes and replenishment of this compound. |
Data Presentation
Table 1: In Vitro Potency of this compound Against Mutant IDH1 Enzymes
| Target | IC50 (nM) |
| IDH1 R132G | 2.9[2][3] |
| IDH1 R132C | 3.8[2][3] |
| IDH1 R132H | 4.6[2][3] |
| Wild-Type IDH1 | 46[2] |
Table 2: Cellular Effects of 3 µM this compound Treatment on IDH1 Mutant AML Cells
| Parameter | Treatment Duration | Observed Effect |
| Intracellular 2-HG Levels | 6 days | Significant decrease (R132G: 0.13-fold, R132C: 0.15-fold, R132H: 0.29-fold of control)[1] |
| Cell Cycle (R132G IDH1) | 7 days | Decrease in G0 phase (36.7% vs 64.9% DMSO), Increase in G1 phase (57.9% vs 27.0% DMSO)[1][4] |
| CD15+ Differentiating Cells | 6-7 days | Significant increase (e.g., 7.4-fold for R132G)[1] |
| Cell Number | Peak at 9 days | Transient increase (2 to 15-fold)[1][4] |
| Cell Viability | 15 days | Decreased viability and increased cell death[1][4] |
Experimental Protocols
Protocol: Induction of Differentiation in IDH1 Mutant AML Cells with this compound
1. Cell Seeding:
-
Culture IDH1 mutant AML cells in appropriate media and conditions.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a multi-well plate.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the stock solution in culture media to the desired final concentration (e.g., 3 µM).
-
Add the this compound containing media or a vehicle control (e.g., 0.3% DMSO) to the cells.
3. Incubation and Monitoring:
-
Incubate the cells at 37°C and 5% CO2.
-
Monitor the cells daily for morphological changes using light microscopy.
-
Replenish the media with fresh compound every 3-4 days.
4. Assessment of Differentiation:
-
Time Points: Harvest cells at various time points (e.g., day 0, 4, 7, 9, 14).
-
Flow Cytometry:
-
Stain cells with a fluorescently conjugated antibody against a differentiation marker (e.g., CD15).
-
Analyze the percentage of positive cells using a flow cytometer.
-
-
Morphological Analysis:
-
Prepare cytospins of the cell suspension.
-
Stain with Wright-Giemsa or a similar stain.
-
Assess for morphological features of differentiation (e.g., nuclear segmentation, cytoplasmic granularity).
-
5. Assessment of 2-HG Levels (Optional):
-
Harvest cell pellets at desired time points.
-
Extract metabolites and analyze intracellular 2-HG levels using LC-MS/MS.
Visualizations
Caption: Signaling pathway of this compound in mutant IDH1 cells.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for this compound differentiation experiments.
References
(S,S)-Gsk321 Technical Support Center: Investigating Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (S,S)-Gsk321 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][] It specifically targets cancer cells harboring IDH1 mutations (e.g., R132H, R132C, R132G). The binding of this compound to the mutant IDH1 enzyme blocks its neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] The subsequent reduction in intracellular 2-HG levels leads to the reversal of epigenetic dysregulation (histone and DNA hypermethylation) and induces differentiation in cancer cells, particularly in acute myeloid leukemia (AML).[1][2]
Q2: Is this compound selective for mutant IDH1?
Yes, this compound is highly selective for mutant IDH1 over the wild-type (WT) enzyme and other related enzymes like IDH2.[1][2][5][6] However, it does exhibit modest activity against WT IDH1 at higher concentrations.[1][2] A chemoproteomic analysis has confirmed the high selectivity of GSK321 for IDH1 within a cellular lysate.[1]
Q3: Are there any known off-target kinase activities of this compound?
Currently, there is limited publicly available data from comprehensive kinome scans or selectivity panels specifically for this compound. While research on other IDH1 inhibitors has suggested the potential for off-target effects on kinases such as ABL1 and BTK, specific data for this compound is not available.[4]
Q4: I observed a transient increase in cell proliferation after treating my IDH1-mutant AML cells with this compound. Is this an expected outcome?
This is a documented, albeit transient, effect. Studies have shown a significant, initial increase in cell numbers (ranging from 2-fold to 15-fold) in primary IDH1 mutant AML cells treated with GSK321.[1][7] This proliferative burst typically peaks around day 9 of treatment and then subsides, with cell numbers returning to control levels by days 14-15, followed by a decrease in cell viability and an increase in cell death.[1][7] This is often accompanied by a decrease in the percentage of cells in the G0 (quiescent) phase and an increase in the G1 phase of the cell cycle.[1]
Q5: Can this compound affect cancer cells that do not have an IDH1 mutation?
While the primary target of this compound is mutant IDH1, it can inhibit wild-type IDH1 with modest potency.[1][2] A structurally related compound, GSK864, has been shown to reduce the proliferation of leukemic cells with wild-type IDH1 at higher concentrations.[8] This inhibition can lead to decreased NADPH levels, increased reactive oxygen species (ROS), and ultimately apoptosis.[8] Therefore, at sufficient concentrations, this compound may have effects on cancer cells expressing only wild-type IDH1.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death in wild-type IDH1 cancer cell lines. | This compound may be inhibiting wild-type IDH1 at the concentration used. | Perform a dose-response curve to determine the IC50 for your specific wild-type cell line. Consider using a lower concentration of this compound. |
| Transient increase in proliferation of IDH1-mutant cells. | This is a known, on-target related effect of GSK321 in some IDH1-mutant AML cells. | Continue the experiment for a longer duration (e.g., 15 days or more) to observe the expected subsequent decrease in cell viability. Monitor cell cycle progression using flow cytometry. |
| Lack of effect in IDH1-mutant cancer cells. | The specific IDH1 mutation in your cell line may be less sensitive to this compound. Issues with compound stability or experimental setup. | Confirm the IDH1 mutation status of your cell line. Verify the concentration and stability of your this compound stock solution. Ensure appropriate incubation times. |
| Variability in experimental results. | Inconsistent cell culture conditions or passage number. Degradation of this compound. | Maintain consistent cell culture practices. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Quantitative Data Summary
Table 1: In Vitro Potency of GSK321 Against IDH1 Variants
| Target | IC50 (nM) |
| IDH1 R132G | 2.9 |
| IDH1 R132C | 3.8 |
| IDH1 R132H | 4.6 |
| Wild-Type IDH1 | 46 |
(Data sourced from multiple references)[1][2][5][6]
Table 2: Cellular Activity of GSK321 in HT-1080 (IDH1 R132C) Cells
| Parameter | EC50 (nM) |
| Intracellular 2-HG Production | 85 |
(Data sourced from MedchemExpress)[2]
Experimental Protocols
Protocol 1: Measurement of Intracellular 2-HG Levels
-
Cell Culture: Plate IDH1-mutant cancer cells at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 1 mL of 80% methanol (pre-chilled to -80°C) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and dry using a speed vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable buffer.
-
Analyze 2-HG levels using a commercially available 2-HG assay kit or by LC-MS/MS.
-
-
Data Normalization: Normalize 2-HG levels to the total protein concentration or cell number.
Protocol 2: Cell Cycle Analysis
-
Cell Treatment: Treat IDH1-mutant AML cells with this compound (e.g., 3 µM) or vehicle control for various time points (e.g., 7 and 15 days).[1][7]
-
Cell Harvesting: Harvest cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide or Hoechst 33342) and RNase A.
-
For distinguishing quiescent (G0) from G1 phase cells, a dual staining method with Hoechst 33342 and Pyronin Y can be employed.[7]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: On-target signaling pathway of this compound in IDH1-mutant cancer cells.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S,R)-GSK321 - MedChem Express [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Managing cytotoxicity of (S,S)-Gsk321 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential cytotoxicity of (S,S)-Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the (S,S)-enantiomer of Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes.[1][2][3][4][5] In cancer cells harboring IDH1 mutations (e.g., R132G, R132C, R132H), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[6][7][8] High levels of D-2HG interfere with cellular metabolism and epigenetic regulation, leading to a block in cell differentiation and promoting tumorigenesis.[7][8][9][10] this compound inhibits the activity of mutant IDH1, thereby reducing the production of D-2HG and inducing differentiation in cancer cells.[1][2][3][4][5]
Q2: Is cytotoxicity expected with this compound treatment?
The primary therapeutic goal of this compound is to inhibit the proliferation of IDH1-mutant cancer cells and induce their differentiation.[1][2][3][4][5] Therefore, a degree of selective cytotoxicity or anti-proliferative effect is expected in IDH1-mutant cell lines. However, cytotoxicity observed at high concentrations in non-target cells or excessive toxicity in target cells may indicate off-target effects or other experimental issues. Some studies on other IDH1 inhibitors have reported no significant general cytotoxicity in certain cell lines, such as HeLa cells.[11]
Q3: What are the typical effective concentrations of Gsk321?
The potency of Gsk321 has been characterized by its IC50 values against various IDH1 mutants and its EC50 for the reduction of 2-HG in a cellular context. These values can serve as a starting point for determining the appropriate concentration range for your experiments with this compound.
| Parameter | Mutant/Cell Line | Value |
| IC50 | IDH1 (R132G) | 2.9 nM |
| IDH1 (R132C) | 3.8 nM | |
| IDH1 (R132H) | 4.6 nM | |
| Wild-Type IDH1 | 46 nM | |
| EC50 | 2-HG reduction in HT1080 cells | 85 nM |
| Data sourced from MedChemExpress and other suppliers.[1][2][3][4][5][12] |
Q4: What could be the cause of unexpected cytotoxicity at high concentrations?
Unexpected cytotoxicity at high concentrations of this compound could be attributed to several factors:
-
Off-target effects: Like many small molecule inhibitors, high concentrations can lead to the inhibition of other cellular targets, resulting in toxicity.
-
Solvent toxicity: If the compound is dissolved in a solvent like DMSO, high concentrations of the solvent itself can be toxic to cells.[13]
-
Compound precipitation: The compound may precipitate out of solution at high concentrations, which can cause physical stress to the cells.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to chemical compounds.
-
Experimental conditions: Factors such as cell density, media composition, and incubation time can all influence the observed cytotoxicity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and managing unexpected cytotoxicity when using this compound at high concentrations in your cell-based assays.
Issue 1: High levels of cell death observed across all cell lines, including controls.
Possible Cause:
-
Solvent (e.g., DMSO) concentration is too high.
-
Contamination of cell culture.
-
General error in assay setup.
Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.5% for DMSO). Run a solvent-only control to confirm.
-
Check for Contamination: Visually inspect cell cultures for any signs of microbial contamination. Perform routine mycoplasma testing.
-
Review Assay Protocol: Carefully review the experimental protocol for any potential errors in reagent preparation or dispensing.
Issue 2: Significant cytotoxicity observed at concentrations well above the expected effective range.
Possible Cause:
-
Off-target effects of this compound.
-
Compound instability or degradation.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise IC50 for cytotoxicity in your specific cell line.
-
Reduce Incubation Time: Shorter incubation times may mitigate cytotoxicity while still allowing for the desired on-target effect.
-
Use a Lower, More Frequent Dosing Schedule: Instead of a single high dose, consider treating cells with lower concentrations more frequently.
-
Assess Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions for each experiment.
Issue 3: Variability in cytotoxicity results between experiments.
Possible Cause:
-
Inconsistent cell seeding density.
-
Variations in cell health and passage number.
-
Inconsistent compound preparation.
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments.
-
Monitor Cell Health: Regularly monitor the health and morphology of your cell cultures. Use cells within a consistent passage number range.
-
Standardize Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Experimental Protocols
Protocol: General Cytotoxicity Assessment using a Cell Viability Assay (e.g., MTT or similar)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Appropriate cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, XTT, MTS, or a reagent for measuring ATP content)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add the prepared drug dilutions and controls to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on mutant IDH1.
Caption: Experimental workflow for managing cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R)-GSK321 - MedChem Express [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (S,R)-GSK321 - Ace Therapeutics [acetherapeutics.com]
- 6. IDH1-mutant cancer cells are sensitive to cisplatin and an IDH1-mutant inhibitor counteracts this sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medkoo.com [medkoo.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to (S,S)-Gsk321 in AML Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to (S,S)-Gsk321 in Acute Myeloid Leukemia (AML) cell lines and primary patient samples.
Troubleshooting Guide
Encountering variability or unexpected results in your experiments with this compound? This guide addresses common issues, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced sensitivity or acquired resistance to this compound in long-term cultures. | - Emergence of secondary mutations in IDH1 or related genes (IDH2).[1] - Upregulation of receptor tyrosine kinase (RTK) signaling pathways (e.g., FLT3, KIT, RAS).[1] - Clonal evolution and selection of pre-existing resistant subclones.[1] | - Perform targeted sequencing of IDH1, IDH2, and key RTK pathway genes to identify potential mutations. - Evaluate the activity of RTK pathways using phospho-specific antibodies in western blotting. - Consider combination therapy with an RTK inhibitor (e.g., a FLT3 or MEK inhibitor). |
| High IC50 value for this compound in a specific AML cell line. | - The cell line may not harbor an IDH1 mutation. This compound is a selective inhibitor of mutant IDH1.[2][3][4] - Intrinsic resistance mechanisms may be active. | - Confirm the IDH1 mutation status of your cell line by sequencing. - Test the efficacy of this compound in a known IDH1-mutant AML cell line as a positive control. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | - Inconsistent cell seeding density. - Variability in drug concentration due to improper mixing or degradation. - Contamination of cell cultures. | - Ensure accurate and consistent cell counting and seeding. - Prepare fresh drug dilutions for each experiment and vortex thoroughly. - Regularly test for mycoplasma contamination. |
| Lack of differentiation induction upon this compound treatment. | - Insufficient drug concentration or treatment duration. - The specific AML model may be refractory to differentiation therapy. - Blockade of downstream differentiation pathways. | - Perform a dose-response and time-course experiment to determine optimal conditions.[5][6] - Assess differentiation markers (e.g., CD11b, CD14, CD15) by flow cytometry at multiple time points.[5] - Investigate the expression and activity of key myeloid transcription factors like PU.1 and C/EBPα.[7][8] |
| Unexpected off-target effects observed. | - High concentrations of this compound may lead to off-target activity. | - Titrate the drug to the lowest effective concentration. - Include appropriate vehicle controls in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[5][9] In AML cells with IDH1 mutations (e.g., R132H, R132C, R132G), the mutant enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG).[1] this compound binds to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation. This inhibits the production of 2-HG, leading to the reversal of epigenetic alterations (such as DNA hypermethylation), and ultimately inducing myeloid differentiation and reducing leukemic blast counts.[5][9]
Q2: My AML cells are developing resistance to this compound. What are the known resistance mechanisms?
A2: Acquired resistance to IDH1 inhibitors like this compound in AML can be mediated by several mechanisms. These include the emergence of secondary mutations in the IDH1 gene or mutations in the related IDH2 gene that can restore 2-HG production. Additionally, the activation of parallel signaling pathways, particularly receptor tyrosine kinase (RTK) pathways involving genes like NRAS, KRAS, PTPN11, KIT, and FLT3, has been associated with a lower likelihood of clinical response and can contribute to resistance.[1]
Q3: What combination therapies can be used to overcome resistance to this compound?
A3: Based on known resistance mechanisms, several combination strategies can be explored. For resistance driven by RTK pathway activation, combining this compound with inhibitors targeting specific RTKs (e.g., FLT3 inhibitors for FLT3-mutated AML) may be effective.[1] Additionally, combination with standard AML therapies like venetoclax and azacitidine has shown promise in clinical trials for IDH1-mutated AML.[10] For different epigenetic inhibitors, such as LSD1 inhibitors, combination with GSK3 inhibitors has been shown to work synergistically to remove the differentiation block in AML.[11]
Q4: How can I confirm that this compound is active in my cellular model?
A4: To confirm the activity of this compound, you should observe a dose-dependent decrease in intracellular 2-HG levels.[5][6] This can be measured using mass spectrometry-based methods. Following the reduction in 2-HG, you should expect to see biological effects such as an induction of granulocytic differentiation, which can be assessed by morphology or flow cytometry for markers like CD15.[5] A transient initial increase in cell proliferation followed by a decrease in viability and an increase in cell death after prolonged treatment has also been reported.[5][6]
Quantitative Data
Table 1: Biochemical and Cellular Potency of GSK321
| Target | IC50 (nM) | Cellular 2-HG EC50 (nM) (HT-1080 cells) |
| Mutant IDH1 R132G | 2.9[2][3][4] | 85[4] |
| Mutant IDH1 R132C | 3.8[2][3][4] | |
| Mutant IDH1 R132H | 4.6[2][3][4] | |
| Wild-Type IDH1 | 46[2][3][4] | |
| IDH2 (R140Q, R172S, WT) | >1000[4][9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-RTK Signaling
-
Cell Lysis: Treat AML cells with this compound with or without an RTK inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, phospho-AKT, and their total protein counterparts overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Flow Cytometry for Differentiation Markers
-
Cell Treatment: Culture AML cells with this compound or vehicle control for 7-14 days.
-
Cell Staining: Harvest the cells and wash with PBS. Stain the cells with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Analysis: Analyze the percentage of cells expressing the differentiation markers using appropriate software (e.g., FlowJo).
Visualizations
Caption: Experimental workflow for developing and characterizing resistance to this compound.
Caption: Mechanism of action of this compound in IDH1-mutant AML.
Caption: Upregulation of RTK signaling as a resistance mechanism.
References
- 1. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination therapy well-tolerated and highly effective for patients with IDH1-mutated AML | EurekAlert! [eurekalert.org]
- 11. b-s-h.org.uk [b-s-h.org.uk]
Technical Support Center: Normalizing 2-HG Measurements in (S,S)-Gsk321 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, (S,S)-Gsk321. The focus is on the critical aspect of measuring and normalizing the oncometabolite 2-hydroxyglutarate (2-HG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the (S,S)-enantiomer of GSK321, a potent and selective inhibitor of mutant IDH1.[1] Mutations in the IDH1 enzyme, such as R132H, R132C, and R132G, lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3] High levels of D-2-HG are associated with epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[2][3] this compound and its related compounds act as allosteric inhibitors that lock the mutant IDH1 enzyme in an inactive conformation, thereby blocking the production of 2-HG.[2][3]
Q2: Why is it important to measure and normalize 2-HG levels?
A2: Measuring 2-HG levels is a direct method to assess the pharmacodynamic activity of this compound and its ability to engage its target, mIDH1, in a cellular context. Normalizing these measurements is crucial to account for variations in cell number, proliferation, or sample size, ensuring that observed changes in 2-HG are a direct result of the inhibitor's action and not experimental variability. Common normalization methods include adjusting 2-HG levels to total protein concentration, cell count, or DNA content.[4][5]
Q3: What are the common methods for measuring 2-HG?
A3: The gold standard for accurate quantification of 2-HG is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method is highly sensitive and can distinguish between the D- and L-enantiomers of 2-HG, which is critical as mIDH1 produces D-2-HG.[6][7] Chiral separation techniques, often involving derivatization, are necessary to resolve these enantiomers.[6][7][8] Enzymatic assays using D-2-hydroxyglutarate dehydrogenase (D2HGDH) can also be used for a more high-throughput measurement of D-2-HG.[9]
Q4: Which cell lines are suitable for this compound experiments?
A4: A variety of cancer cell lines with endogenous IDH1 mutations are commonly used. These include:
-
HT1080 fibrosarcoma cells: Harboring the IDH1-R132C mutation.[2][10]
-
JJ012 chondrosarcoma cells: Harboring the IDH1-R132G mutation.[11]
-
U87 MG glioblastoma cells: Often engineered to express mIDH1 variants like R132H.
-
Primary acute myeloid leukemia (AML) cells: Can carry various IDH1 mutations (R132H, R132C, R132G).[2][11]
The choice of cell line will depend on the specific research question and the IDH1 mutation of interest.
Troubleshooting Guides
Issue 1: High Variability in 2-HG Measurements Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding density across all wells and plates. Use a calibrated automated cell counter if available. |
| Variable Cell Proliferation | Monitor cell proliferation rates as they can be affected by the inhibitor. Normalize 2-HG levels to final cell count, protein, or DNA concentration at the time of harvest.[4][5] |
| Incomplete Metabolite Extraction | Ensure complete cell lysis and metabolite extraction. Optimize extraction solvent volume and incubation times. A common extraction solvent is a cold 40:40:20 mixture of methanol, acetonitrile, and water.[12] |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when handling small volumes for standards and sample preparation. |
Issue 2: Low or No Detectable 2-HG Signal in Untreated Mutant IDH1 Cells
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Line | Verify the IDH1 mutation status of your cell line through sequencing. Ensure the cell line is known to produce detectable levels of 2-HG. |
| Suboptimal LC-MS/MS Conditions | Optimize mass spectrometer parameters, including ionization source settings and collision energy. Ensure the correct mass transitions for 2-HG are being monitored.[4] |
| Poor Metabolite Extraction/Recovery | Evaluate your extraction protocol. Ensure the use of cold solvents and quick processing to prevent metabolite degradation. Consider including an internal standard to monitor extraction efficiency. |
| Cell Culture Conditions | Changes in media composition or culture conditions can affect cellular metabolism and 2-HG production. Maintain consistent culture conditions. |
Issue 3: Incomplete Inhibition of 2-HG with this compound Treatment
| Potential Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Cellular Efflux of the Inhibitor | Some cell lines may express efflux pumps that reduce the intracellular concentration of the inhibitor. Consider using cell lines with known sensitivities or co-treatment with an efflux pump inhibitor if appropriate. |
| Off-Target Effects or Resistance Mechanisms | Investigate potential off-target effects or the development of resistance in your cell model, especially in long-term treatment studies. |
Data Presentation
Table 1: Potency of GSK321 Against Various Mutant IDH1 Enzymes
| Mutant IDH1 Enzyme | IC50 (nM) |
| R132G | 2.9 |
| R132C | 3.8 |
| R132H | 4.6 |
| Wild-Type IDH1 | 46 |
Data sourced from MedchemExpress.[6]
Table 2: Effect of GSK321 on Intracellular 2-HG Levels in Primary IDH1 Mutant AML Cells
| IDH1 Mutation | Treatment (3 µM GSK321) | Fold Change in 2-HG (vs. DMSO) |
| R132G | 6 days | 0.13 ± 0.1 |
| R132C | 6 days | 0.15 ± 0.2 |
| R132H | 6 days | 0.29 |
Data represents the mean fold change relative to the DMSO control. 2-HG levels were normalized to total cell numbers.[2][11]
Table 3: Cellular Activity of GSK321 in HT1080 (IDH1-R132C) Cells
| Parameter | Value |
| EC50 for 2-HG Inhibition | 85 nM |
EC50 was determined after 24 hours of treatment by LC-MS/MS analysis.[2]
Experimental Protocols
Protocol 1: Measurement and Normalization of Intracellular 2-HG
This protocol provides a general workflow for the analysis of intracellular 2-HG levels in adherent cells treated with this compound.
1. Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Metabolite Extraction: a. Aspirate the culture medium. b. Quickly wash the cells with ice-cold saline or PBS to remove extracellular metabolites. c. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol or a 40:40:20 mixture of methanol:acetonitrile:water) to the cells.[12] d. Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. e. Incubate on ice or at -20°C for at least 15 minutes to ensure complete protein precipitation. f. Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris. g. Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.
3. Normalization: a. Protein Normalization: After metabolite extraction, the remaining protein pellet can be re-solubilized and quantified using a standard protein assay (e.g., BCA or Bradford). The 2-HG concentration is then expressed as nmol/mg of protein. b. Cell Count Normalization: In a parallel plate, seed and treat cells under identical conditions. At the time of harvest, trypsinize and count the cells. The 2-HG concentration is then expressed as pmol/10^6 cells. c. DNA Normalization: The DNA from the protein pellet can be extracted and quantified. The 2-HG concentration is then expressed as nmol/µg of DNA.[5]
4. LC-MS/MS Analysis: a. Analyze the extracted metabolites using a validated LC-MS/MS method capable of chiral separation of D- and L-2-HG.[6][7] b. Generate a standard curve with known concentrations of D-2-HG to quantify the levels in your samples. c. The final normalized 2-HG concentration is calculated based on the chosen normalization method.
Mandatory Visualizations
Caption: Signaling pathway of mutant IDH1 and its inhibition by this compound.
Caption: Experimental workflow for 2-HG measurement and normalization.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Oncogenic R132 IDH1 Mutations Limit NADPH for De Novo Lipogenesis through (D)2-Hydroxyglutarate Production in Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. agilent.com [agilent.com]
- 5. Measurement of DNA concentration as a normalization strategy for metabolomic data from adherent cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. The oncometabolite 2-hydroxyglutarate produced by mutant IDH1 sensitizes cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
Selecting appropriate controls for (S,S)-Gsk321 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S,S)-Gsk321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (S,S)-enantiomer of GSK321, a highly selective inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1), specifically the R132H, R132C, and R132G mutations.[1][2] In cancer cells harboring these mutations, the mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] this compound allosterically binds to the mutant IDH1 enzyme, inhibiting its activity and leading to a significant reduction in intracellular 2-HG levels.[3]
Q2: What are the essential controls to include in my this compound experiments?
To ensure the specificity of your experimental findings, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): As this compound is typically dissolved in DMSO, a vehicle control is essential to account for any effects of the solvent on your experimental system.
-
Inactive Enantiomer Control (GSK990): GSK990 is a structurally related but inactive compound that does not inhibit mutant IDH1.[3] This is a critical negative control to demonstrate that the observed effects are due to the specific inhibition of mutant IDH1 by this compound and not due to off-target effects of the chemical scaffold.
-
Wild-Type IDH1 Inhibitor Control ((R,R)-Gsk321): The (R,R)-enantiomer of Gsk321 is an inhibitor of wild-type IDH1.[2] Including this control can help differentiate between effects mediated by the inhibition of mutant IDH1 versus wild-type IDH1.
-
Cell Lines with and without IDH1 mutations: Whenever possible, experiments should be conducted in parallel in cell lines that endogenously express mutant IDH1 and in cell lines with wild-type IDH1 to confirm that the effects of this compound are specific to the mutant enzyme.
Q3: What are the expected downstream effects of this compound treatment in IDH1-mutant cells?
Treatment of IDH1-mutant cells with this compound is expected to lead to:
-
Decreased 2-HG levels: This is the most direct and primary effect of the inhibitor.
-
Induction of cell differentiation: In hematopoietic cells like acute myeloid leukemia (AML), inhibition of mutant IDH1 can overcome the differentiation block induced by 2-HG, leading to the expression of mature cell markers such as CD15.[3]
-
Changes in cell proliferation and cell cycle: The effects on proliferation can be complex, with some reports showing an initial transient increase in cell numbers followed by a decrease.[3] Cell cycle analysis may reveal a decrease in the proportion of cells in the G0 phase.[3]
-
Alterations in histone and DNA methylation: 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, including histone demethylases and TET DNA hydroxylases.[3] Therefore, reducing 2-HG levels with this compound can lead to changes in global histone and DNA methylation patterns. For instance, an increase in H3K9me2 has been observed upon treatment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in 2-HG levels after this compound treatment. | Compound inactivity: Improper storage or handling of this compound may lead to degradation. | Ensure the compound is stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions in anhydrous DMSO. |
| Incorrect dosage: The concentration of this compound may be too low to effectively inhibit mutant IDH1 in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Concentrations in the range of 1-5 µM have been reported to be effective.[1][3] | |
| Cell line does not harbor an IDH1 mutation: The cell line being used may not have a susceptible IDH1 mutation. | Confirm the IDH1 mutation status of your cell line through sequencing. | |
| High background in vehicle control group. | DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in your culture medium is low, typically ≤ 0.1%. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density and passage number. Use a consistent source and lot of media and supplements. |
| Inconsistent compound preparation: Errors in weighing or diluting the compound can lead to variability. | Prepare a large stock solution of this compound, aliquot it, and store it at -80°C to ensure consistency across experiments. | |
| Unexpected off-target effects. | Non-specific binding: Although this compound is highly selective, off-target effects are always a possibility. | Compare the effects of this compound with the inactive control GSK990. Any effects observed with this compound but not with GSK990 are more likely to be on-target. |
Experimental Protocols
Measurement of Intracellular 2-HG by LC-MS/MS
This protocol describes the extraction and quantification of intracellular 2-hydroxyglutarate.
Materials:
-
This compound
-
Control compounds (GSK990, DMSO)
-
IDH1-mutant and wild-type cell lines
-
Culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
80% methanol in water, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 80-90% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with this compound, GSK990, or DMSO at the desired concentrations for the specified duration (e.g., 24-48 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 1 mL of pre-chilled 80% methanol to each well.
-
Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent to dryness using a speed vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of D-2-HG.
-
Data Analysis:
-
Normalize the 2-HG peak area to an internal standard and the cell number or protein concentration.
-
Compare the 2-HG levels in this compound-treated cells to the vehicle and inactive controls.
Cell Differentiation Assay by Flow Cytometry
This protocol is for assessing the induction of myeloid differentiation in AML cells by staining for the surface marker CD15.
Materials:
-
This compound
-
Control compounds (GSK990, DMSO)
-
AML cell lines with IDH1 mutations
-
Culture medium
-
FACS buffer (PBS with 2% FBS)
-
Anti-human CD15 antibody (or other relevant differentiation markers) conjugated to a fluorophore
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat AML cells with this compound, GSK990, or DMSO for a period sufficient to induce differentiation (e.g., 6-9 days).
-
Replenish the medium with fresh compound every 2-3 days.
-
-
Antibody Staining:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled anti-CD15 antibody or the isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Determine the percentage of CD15-positive cells.
-
Data Analysis:
-
Compare the percentage of CD15-positive cells in the this compound-treated group to the control groups.
Signaling Pathways and Experimental Workflows
IDH1 Mutation and 2-HG Production Signaling Pathway
Caption: Mechanism of wild-type and mutant IDH1 and inhibition by this compound.
Downstream Effects of 2-HG Accumulation
Caption: Signaling pathways affected by the oncometabolite 2-hydroxyglutarate (2-HG).
Experimental Workflow for this compound Studies
Caption: A typical experimental workflow for investigating the effects of this compound.
References
Issues with the stability of (S,S)-Gsk321 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S,S)-Gsk321 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: Solid this compound should be stored at 4°C and protected from light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect the solutions from light.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this may lead to degradation.
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A5: If precipitation is observed, gently warm the solution and use sonication to aid in redissolving the compound. To prevent this, ensure that the DMSO used is of high quality and not hygroscopic, as water content can reduce solubility. Using newly opened DMSO is recommended.
Troubleshooting Guide: Solution Stability Issues
This guide addresses potential stability issues you may encounter during your experiments with this compound solutions.
Issue 1: Loss of compound activity over time.
If you observe a decrease in the expected biological activity of your this compound solution, it may be due to chemical degradation.
Potential Causes and Solutions:
-
Improper Storage: Ensure you are following the recommended storage conditions (-80°C for long-term, -20°C for short-term, protected from light).
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Hydrolysis: this compound contains an amide functional group which could be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure your experimental buffers are within a neutral pH range if possible.
-
Oxidation: The tetrahydropyrazolopyridine core and other parts of the molecule could be susceptible to oxidation. Avoid introducing oxidizing agents into your solution and consider degassing your solvents if working under conditions where oxidation is a concern.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of complex organic molecules. Always protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution indicates the formation of degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Maximum Storage Duration | Special Conditions |
| Solid | N/A | 4°C | Not specified | Protect from light |
| Stock Solution | DMSO | -80°C | 6 months | Protect from light, aliquot |
| Stock Solution | DMSO | -20°C | 1 month | Protect from light, aliquot |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a sufficient volume of fresh, high-quality DMSO to achieve the desired stock concentration.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Dispense the stock solution into single-use, light-protected (e.g., amber) vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Include a dark control stored under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC-UV or LC-MS method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Signaling Pathway Visualization
This compound is an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The canonical and neomorphic activity of IDH1 is depicted below.
Caption: Simplified diagram of wild-type and mutant IDH1 activity and its inhibition by this compound.
References
Interpreting unexpected cell proliferation with (S,S)-Gsk321
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell proliferation with (S,S)-Gsk321.
Troubleshooting Unexpected Cell Proliferation
Researchers using this compound, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), may observe a transient and paradoxical increase in cell proliferation. This phenomenon has been documented, particularly in IDH1 mutant Acute Myeloid Leukemia (AML) cells. Instead of the expected cytostatic or cytotoxic effect, an initial surge in cell numbers may be seen. This guide provides a structured approach to interpreting and investigating this observation.
Initial Assessment
| Question | Possible Explanation | Recommended Action |
| Are you observing a transient increase in cell numbers? | This is a documented paradoxical effect of GSK321 in IDH1 mutant cells. It is often temporary, with cell numbers returning to baseline or decreasing over a longer time course.[1][2] | Perform a time-course experiment, measuring cell proliferation at multiple time points (e.g., days 3, 7, 9, 14). |
| What is the genetic background of your cells? | The pro-proliferative effect is specifically reported in cells harboring IDH1 mutations (e.g., R132H, R132C, R132G).[1][2][3] | Confirm the IDH1 mutation status of your cell line. The effect is not expected in IDH1 wild-type cells. |
| What is the concentration of this compound being used? | The paradoxical effect has been observed at concentrations effective for 2-hydroxyglutarate (2-HG) inhibition. | Titrate the concentration of this compound to establish a dose-response curve for both 2-HG inhibition and cell proliferation. |
In-depth Investigation
| Question | Possible Explanation | Recommended Action |
| Have you analyzed the cell cycle distribution? | The transient proliferation is associated with a decrease in the quiescent (G0) cell population and an increase in cells entering the G1 phase of the cell cycle.[1][2] | Perform cell cycle analysis using flow cytometry (e.g., Propidium Iodide or DAPI staining) at the same time points as your proliferation assays. |
| Are you assessing cell viability and apoptosis? | An initial increase in viable cells may precede a later induction of cell death.[2] | Conduct Annexin V/PI staining at various time points to distinguish between viable, apoptotic, and necrotic cells. |
| Could there be off-target effects? | While GSK321 is highly selective for mutant IDH1, off-target effects are a possibility with any small molecule inhibitor and could contribute to unexpected phenotypes.[4][5][6] | Review the literature for any known off-target activities of GSK321. Consider using a structurally unrelated mutant IDH1 inhibitor as a control. |
Frequently Asked Questions (FAQs)
Q1: We are treating IDH1-mutant cancer cells with this compound and seeing an increase in cell number. Is this expected?
A1: A transient increase in cell proliferation is a documented, albeit unexpected, effect of the mutant IDH1 inhibitor GSK321 in specific contexts, particularly IDH1-mutant AML cells.[1][2] This effect is often temporary, peaking around day 9 of treatment before subsiding.[1][2] It is hypothesized to be related to the inhibitor's ability to overcome the differentiation block induced by the oncometabolite 2-HG, leading to a temporary exit from quiescence and entry into the cell cycle.[1][2]
Q2: What is the proposed mechanism for this paradoxical increase in proliferation?
A2: The current understanding is that by inhibiting the production of 2-HG, GSK321 can reverse the epigenetic alterations that cause a block in cellular differentiation.[7] This can lead to a decrease in the population of quiescent (G0) cells and an increase in cells entering the G1 phase of the cell cycle, resulting in a temporary wave of proliferation.[1][2]
Q3: How long should we expect this proliferative burst to last?
A3: Published data on GSK321 suggests that the proliferative effect is transient. In studies with IDH1 mutant AML cells, the peak in cell number was observed around day 9, with a return to control levels by day 14 or 15.[1][2] The exact timing may vary depending on the cell type and experimental conditions.
Q4: Should we continue our experiment if we observe this initial increase in proliferation?
A4: Yes, it is recommended to continue the experiment and monitor the cell population over a longer duration. A time-course experiment is crucial to determine if the proliferative effect is transient and to observe the expected long-term effects of differentiation and potential cell death.
Q5: Does this unexpected proliferation indicate that this compound is not working?
A5: Not necessarily. The primary mechanism of action of GSK321 is the inhibition of mutant IDH1 and the subsequent reduction of 2-HG levels.[3] The paradoxical proliferation is considered a downstream consequence of this primary effect. It is essential to measure 2-HG levels to confirm target engagement.
Experimental Protocols
1. Cell Proliferation Assay (Time-Course)
-
Objective: To monitor the effect of this compound on cell proliferation over an extended period.
-
Methodology:
-
Seed cells at a low density in a multi-well plate.
-
Treat cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
At specified time points (e.g., day 0, 3, 7, 9, 11, 14), quantify cell number using a preferred method (e.g., cell counting with a hemocytometer and trypan blue exclusion, or a fluorescence-based assay like CyQUANT®).
-
Plot cell number versus time for both treated and control groups.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Culture cells with this compound or vehicle control for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3. Measurement of 2-Hydroxyglutarate (2-HG)
-
Objective: To confirm the on-target activity of this compound.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and perform metabolite extraction (e.g., using a methanol/water/chloroform extraction method).
-
Quantify 2-HG levels in the cell extracts using a commercially available 2-HG assay kit or by LC-MS/MS.
-
Normalize 2-HG levels to cell number or total protein concentration.
-
Quantitative Data Summary
Table 1: In Vitro Activity of GSK321
| Parameter | Value | Cell Line/Enzyme |
| IC50 (R132G IDH1) | 2.9 nM | Mutant IDH1 Enzyme |
| IC50 (R132C IDH1) | 3.8 nM | Mutant IDH1 Enzyme |
| IC50 (R132H IDH1) | 4.6 nM | Mutant IDH1 Enzyme |
| IC50 (Wild-Type IDH1) | 46 nM | Wild-Type IDH1 Enzyme |
| EC50 (2-HG Inhibition) | 85 nM | HT1080 (R132C IDH1) |
Data compiled from multiple sources.[1][3]
Table 2: Observed Effects of GSK321 on IDH1 Mutant AML Cells
| Parameter | Observation | Time Point |
| Cell Number | 2 to 15-fold increase | Peak at Day 9 |
| G0 Phase Cells | Significant decrease | Day 7 |
| G1 Phase Cells | Significant increase | Day 7 |
| Cell Viability | Initial increase followed by a decrease | Increase at Day 7, Decrease at Day 15 |
Data summarized from studies on primary IDH1 mutant AML cells.[1][2]
Visualizations
Caption: Troubleshooting workflow for unexpected cell proliferation.
Caption: Signaling pathway of paradoxical proliferation.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IDH1 Inhibitors: (S,S)-Gsk321 vs. Marketed Alternatives
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation. This guide provides a comprehensive comparison of the preclinical and clinical performance of (S,S)-Gsk321, an investigational IDH1 inhibitor, against established inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and Vorasidenib (AG-881).
Executive Summary
This compound, the active enantiomer of GSK321, demonstrates high potency against various IDH1 mutant enzymes in preclinical studies. This guide summarizes the available quantitative data on the biochemical and cellular activity, pharmacokinetic profiles, and in vivo efficacy of these inhibitors. The information is presented in structured tables for easy comparison, accompanied by detailed experimental methodologies and visual diagrams of the relevant signaling pathways and experimental workflows.
Biochemical and Cellular Potency
The inhibitory activity of this compound and its comparators has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, indicating the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| GSK321 (racemate) | IDH1 R132H | 4.6 | Biochemical | [1][2][] |
| IDH1 R132C | 3.8 | Biochemical | [1][2][] | |
| IDH1 R132G | 2.9 | Biochemical | [1][2][] | |
| Wild-Type IDH1 | 46 | Biochemical | [1][2] | |
| Ivosidenib (AG-120) | IDH1 R132H | 12 | Biochemical | [4] |
| IDH1 R132C | 13 | Biochemical | [4] | |
| IDH1 R132G | 8 | Biochemical | [4] | |
| IDH1 R132L | 13 | Biochemical | [4] | |
| IDH1 R132S | 12 | Biochemical | [4] | |
| Olutasidenib (FT-2102) | IDH1 R132H | 21.2 | Biochemical | [5] |
| IDH1 R132C | 114 | Biochemical | [5] | |
| Wild-Type IDH1 | 22,400 | Biochemical | [6] | |
| Vorasidenib (AG-881) | IDH1 R132H | 31.9 | Biochemical | [7] |
| IDH1 R132C | 0.04 - 22 | Biochemical | [8][9] | |
| IDH1 R132G | 0.04 - 22 | Biochemical | [8][9] | |
| IDH1 R132S | 0.04 - 22 | Biochemical | [8][9] |
(S,R)-GSK321 is the inactive enantiomer, while the S,S form is understood to be the active component of the racemate GSK321.[10][11]
Cellular potency is often assessed by measuring the reduction of the oncometabolite 2-HG in cancer cell lines harboring IDH1 mutations.
| Inhibitor | Cell Line | IDH1 Mutation | EC50 (nM) for 2-HG Reduction | Reference |
| GSK321 | HT1080 | R132C | 85 | [1][2] |
| Ivosidenib (AG-120) | HT1080 | R132C | Not specified | [12] |
| Olutasidenib (FT-2102) | Not specified | Not specified | >90% reduction | [13] |
| Vorasidenib (AG-881) | TF-1 | R132H | 3.2 | [7] |
Preclinical Pharmacokinetics
The pharmacokinetic profiles of these inhibitors have been characterized in various animal models, providing insights into their absorption, distribution, metabolism, and excretion (ADME) properties.
| Inhibitor | Species | Key Findings | Reference |
| GSK864 (structurally related to GSK321) | Mouse | Improved pharmacokinetic properties over GSK321. | [2] |
| Ivosidenib (AG-120) | Rat, Dog, Monkey | Well absorbed, low clearance, moderate to long half-life (5.3-18.5 hours). Low brain-to-plasma exposure ratio (2.3%). | [14][15][16][17] |
| Olutasidenib (FT-2102) | Rat | Amenable to LC-MS/MS quantification for pharmacokinetic studies. | [18] |
| Vorasidenib (AG-881) | Rat | Brain-to-plasma ratio of 0.65. | [19][20] |
In Vivo Efficacy
The anti-tumor activity of these IDH1 inhibitors has been demonstrated in preclinical xenograft models of human cancers.
| Inhibitor | Model | Key Findings | Reference |
| GSK321 | IDH1 mutant AML xenograft (mice) | Reduced leukemic blasts in vivo at 150 mg/kg daily. | [1] |
| Ivosidenib (AG-120) | IDH1-mutant xenograft (mice) | Dose-dependent inhibition of 2-HG. | [21] |
| Vorasidenib (AG-881) | TS603-IDH1 R132H mouse xenograft | Reduced tumor growth at 50 mg/kg. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mutant IDH1 converts alpha-ketoglutarate to 2-HG, leading to oncogenesis.
Caption: Workflow for determining the biochemical IC50 of IDH1 inhibitors.
Detailed Experimental Methodologies
Biochemical IC50 Determination (NADPH Depletion Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1 by quantifying the consumption of the cofactor NADPH.
-
Reagent Preparation :
-
Assay Buffer: A typical buffer consists of 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, and 2 mM β-mercaptoethanol.
-
Enzyme Solution: Recombinant human mutant IDH1 (e.g., R132H, R132C) is diluted in assay buffer to a final concentration of approximately 0.125-0.1875 µg/mL.
-
Cofactor Solution: NADPH is prepared in assay buffer.
-
Substrate Solution: α-ketoglutarate is prepared in assay buffer.
-
Inhibitor Solutions: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure :
-
In a 384-well plate, the mutant IDH1 enzyme is pre-incubated with the test inhibitor at various concentrations for 60 minutes at room temperature.
-
The reaction is initiated by adding a mixture of NADPH and α-ketoglutarate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
-
Detection :
-
The amount of remaining NADPH is quantified. This can be done by measuring the absorbance at 340 nm or by using a coupled enzymatic reaction where diaphorase and resazurin are added to generate a fluorescent signal proportional to the NADPH concentration.
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular 2-HG Inhibition Assay
This assay measures the ability of a compound to inhibit the production of 2-HG in cancer cells harboring an IDH1 mutation.
-
Cell Culture :
-
IDH1-mutant cancer cell lines (e.g., HT1080, which has an R132C mutation) are cultured in appropriate media.
-
-
Compound Treatment :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test inhibitor for 24-48 hours.
-
-
2-HG Extraction and Detection :
-
The cell culture medium is collected, and intracellular metabolites can also be extracted from the cells.
-
The concentration of 2-HG is measured using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis :
-
The percentage of 2-HG reduction is calculated for each inhibitor concentration relative to a DMSO control.
-
The EC50 value (the concentration at which 50% of the maximal effect is observed) is determined by fitting the dose-response curve.
-
In Vivo Efficacy in AML Xenograft Model
This study evaluates the anti-tumor activity of an IDH1 inhibitor in a mouse model of acute myeloid leukemia.
-
Animal Model :
-
Immunocompromised mice (e.g., NOD/SCID) are sublethally irradiated.
-
The mice are then engrafted with human AML cells carrying an IDH1 mutation via tail vein injection.
-
-
Drug Administration :
-
Once the leukemia is established (typically confirmed by bioluminescence imaging or flow cytometry of peripheral blood), the mice are randomized into treatment and control groups.
-
The test inhibitor (e.g., GSK321 at 150 mg/kg) or vehicle is administered daily via intraperitoneal injection or oral gavage.
-
-
Efficacy Assessment :
-
Disease progression is monitored by measuring the percentage of human CD45+ cells in the peripheral blood and bone marrow over time.
-
Survival of the mice in each group is also a key endpoint.
-
-
Pharmacodynamic Analysis :
-
At the end of the study, 2-HG levels in the bone marrow and plasma can be measured to confirm target engagement.
-
Conclusion
This compound demonstrates potent inhibition of various IDH1 mutants with biochemical IC50 values in the low nanomolar range, comparable to or exceeding the potency of Ivosidenib, Olutasidenib, and Vorasidenib. Its cellular activity in reducing 2-HG levels is also promising. While direct comparative in vivo efficacy and comprehensive pharmacokinetic data for this compound are still emerging, the available preclinical data for the racemate suggest a strong potential for this compound in the treatment of IDH1-mutated cancers. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to existing IDH1 inhibitors. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of the evolving landscape of IDH1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (S,R)-GSK321 - MedChem Express [bioscience.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 16. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocit… [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical method development and validation for determination of olutasidenib and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: (S,S)-Gsk321 vs. GSK864 in Mutant IDH1 Inhibition
A Comparative Analysis for Researchers and Drug Development Professionals
(S,S)-Gsk321 and GSK864 have emerged as potent allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and glioma. Both compounds effectively suppress the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby reversing epigenetic dysregulation and inducing cellular differentiation. While structurally related, a key distinction lies in their pharmacokinetic profiles, with GSK864 being specifically developed for enhanced properties in vivo. This guide provides a comprehensive comparison of their in vivo efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action: Allosteric Inhibition of Mutant IDH1
Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][2] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in a hypermethylated state that blocks normal cellular differentiation and promotes tumorigenesis.[1][2]
Both this compound and GSK864 are allosteric inhibitors that bind to a pocket distinct from the enzyme's active site.[1][3] This binding event locks the mutant IDH1 enzyme in an inactive conformation, preventing the conversion of α-KG to 2-HG.[1][3] The reduction in 2-HG levels is hypothesized to restore the function of α-KG-dependent dioxygenases, leading to the reversal of hypermethylation and the induction of cellular differentiation.[1]
Caption: Signaling pathway of wild-type and mutant IDH1 and the mechanism of inhibition.
Comparative Efficacy: A Data-Driven Overview
While both compounds demonstrate high potency in vitro, GSK864 was specifically engineered for improved pharmacokinetic properties, making it more suitable for in vivo applications.[1][4]
In Vitro Potency
| Compound | Target | IC50 (nM) | Cellular 2-HG Inhibition (EC50, nM) |
| This compound | IDH1 R132H | 4.6[1][5] | 85 (HT1080 cells)[5] |
| IDH1 R132C | 3.8[1][5] | ||
| IDH1 R132G | 2.9[1][5] | ||
| Wild-Type IDH1 | 46[1][5] | ||
| GSK864 | IDH1 R132H | 15.2[6] | 320 (HT1080 R132C cells)[1][6] |
| IDH1 R132C | 8.8[6] | ||
| IDH1 R132G | 16.6[6] |
In Vivo Efficacy in an AML Xenograft Model
A direct head-to-head in vivo efficacy comparison is limited; however, GSK864 was selected for in vivo studies in a primary IDH1-mutant human AML xenograft model due to its superior pharmacokinetic profile.[1] One source does mention an in vivo study with this compound, suggesting it also has in vivo activity.[5]
| Compound | Animal Model | Dosing | Key Findings |
| GSK864 | CD-1 mice | Intraperitoneal (IP) administration | Maintained significant concentrations in peripheral blood for up to 24 hours.[1] |
| IDH1 mutant AML xenograft | 150 mg/kg; i.p.; daily, for 15 d | Reduced leukemic blasts in vivo.[5] | |
| This compound | IDH1 mutant AML xenograft | 150 mg/kg; i.p.; daily, for 15 d | Reduced leukemic blasts in vivo.[5] |
Experimental Protocols
In Vivo Xenograft Model for AML
The following protocol is based on the methodology described for testing GSK864 in a primary IDH1-mutant human AML xenograft model.[1]
Caption: Experimental workflow for the in vivo AML xenograft study.
-
Cell Source: Primary AML cells from patients with heterozygous IDH1 mutations were utilized.[1]
-
Animal Model: Sublethally irradiated NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice were used as recipients.[1]
-
Transplantation: Patient-derived AML cells were transplanted into the mice.[1]
-
Engraftment Confirmation: After approximately 3 weeks, bone marrow aspirates were analyzed to confirm successful engraftment of human AML cells.[1]
-
Treatment: Mice were treated with either GSK864, formulated for in vivo use, or a vehicle control.[1] The formulation for GSK864 was 16.6 mg/mL in a solution of propylene glycol, DMSO, PEG-400, and water (16.7:3.3:40:40 ratio).[1]
-
Efficacy Assessment: The percentage of human CD45+ engrafted cells and the proportion of leukemic blasts (SSClowCD45low/+) were monitored to evaluate the effect of the treatment.[1]
In Vitro 2-HG Inhibition Assay
The following is a general protocol for assessing the inhibition of 2-HG production in cells.
-
Cell Culture: HT1080 fibrosarcoma cells, which endogenously express the IDH1 R132C mutation, were cultured in appropriate media.[1]
-
Compound Treatment: Cells were treated with increasing concentrations of this compound or GSK864.[1]
-
Sample Collection: After a defined incubation period (e.g., 48 hours), the cell culture medium and/or cell lysates were collected.
-
2-HG Measurement: The concentration of 2-HG was quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: The half-maximal effective concentration (EC50) was calculated by plotting the percentage of 2-HG inhibition against the compound concentration.
Conclusion
Both this compound and GSK864 are potent and selective inhibitors of mutant IDH1, demonstrating clear therapeutic potential by reducing the oncometabolite 2-HG. While this compound exhibits slightly higher potency in biochemical and some cellular assays, GSK864 was specifically optimized for in vivo studies with an improved pharmacokinetic profile.[1] The available in vivo data for both compounds in AML xenograft models suggests that they can effectively reduce leukemic blasts. For researchers planning in vivo studies, GSK864 represents a tool compound with established in vivo characteristics. Further head-to-head in vivo comparative studies would be beneficial to fully elucidate the therapeutic window and efficacy differences between these two important research compounds.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Specificity of (S,S)-Gsk321 for Mutant IDH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S,S)-Gsk321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other commercially available or clinically relevant mutant IDH1 inhibitors. The information presented is collated from publicly available preclinical data to assist researchers in selecting the most appropriate tool compound for their studies.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are key drivers in several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2][3]
This compound (hereafter referred to as GSK321) has been identified as a highly potent inhibitor of various IDH1 mutants.[4] This guide will compare its biochemical potency and cellular activity against that of other well-characterized mutant IDH1 inhibitors.
Comparative Analysis of Mutant IDH1 Inhibitors
The following tables summarize the biochemical potency (IC50) and cellular activity (EC50) of GSK321 and its alternatives against various IDH1 mutants, wild-type (WT) IDH1, and mutant IDH2.
Table 1: Biochemical Potency (IC50, nM) Against IDH1 Variants and WT Enzymes
| Compound | IDH1 R132H | IDH1 R132C | IDH1 R132G | WT IDH1 | Selectivity (WT/R132H) | IDH2 (Mutant) |
| GSK321 | 4.6[5] | 3.8[5] | 2.9[5] | 46[6] | 10 | >100-fold selectivity over IDH2[6][7] |
| Ivosidenib (AG-120) | 12[8] | 13[8] | 8[8] | 24-71[9] | ~2-6 | No inhibition at µM concentrations[10] |
| Vorasidenib (AG-881) | 22[11] | 0.04[4] | 0.04-22[4] | - | - | R140Q: 7-14 nM[4]; R172K: 130 nM[4] |
| BAY1436032 | 15[7][12] | 15[7][12] | - | 20,000[12] | ~1333 | >100,000[12] |
| Olutasidenib (FT-2102) | - | - | - | 22,400[9] | - | - |
Table 2: Cellular Activity (EC50/IC50, nM) - Inhibition of 2-HG Production
| Compound | Cell Line | IDH1 Mutation | Cellular Potency (nM) |
| GSK321 | HT1080 | R132C | 85[4] |
| Ivosidenib (AG-120) | HT1080 | R132C | 7.5[13] |
| Vorasidenib (AG-881) | TF-1 | R132H | 3.2[6] |
| BAY1436032 | HCT116 | R132H (overexpressed) | 47[12] |
| BAY1436032 | LN-229 | R132H (overexpressed) | 73[12] |
| BAY1436032 | HT-1080 | R132C | 135[12] |
| BAY1436032 | Primary AML | R132C | 100[5] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of GSK321 and other inhibitors, it is crucial to visualize the underlying biological pathway and the experimental procedures used for their validation.
Caption: Mutant IDH1 signaling pathway and the inhibitory action of GSK321.
Caption: General experimental workflow for validating mutant IDH1 inhibitors.
Experimental Protocols
Detailed below are standardized protocols for key experiments used to validate the specificity and efficacy of mutant IDH1 inhibitors.
Biochemical IC50 Determination Assay
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of recombinant mutant IDH1 by 50%.
Materials:
-
Recombinant human mutant IDH1 (e.g., R132H, R132C)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA), and 1 mM DTT.
-
Substrates: α-ketoglutarate (α-KG) and NADPH.
-
Test inhibitor (e.g., GSK321) serially diluted in DMSO.
-
384-well, UV-transparent microplates.
-
Plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the recombinant mutant IDH1 enzyme.
-
Add 2.5 µL of the serially diluted test inhibitor to the wells of the 384-well plate.[14]
-
Add 5 µL of the enzyme solution (e.g., final concentration of 0.3 ng/µL) to each well.[14]
-
To initiate the reaction, add 2.5 µL of a substrate solution containing α-KG and NADPH (e.g., final concentrations of 4 mM and 16 µM, respectively).[14]
-
Immediately begin monitoring the decrease in NADPH absorbance at 340 nm at room temperature for 60 minutes.[14] The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Cellular 2-HG Measurement by LC-MS/MS
This method quantifies the level of the oncometabolite 2-HG in cancer cells following inhibitor treatment.
Materials:
-
Mutant IDH1 cancer cell line (e.g., HT1080, which harbors the IDH1 R132C mutation).
-
Cell culture reagents.
-
Test inhibitor.
-
Extraction Solvent: 80% methanol.
-
Internal Standard (ISTD): Isotope-labeled 2-HG (e.g., 2HG-d4).[15]
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to an Agilent 6490 triple quadrupole mass spectrometer).[16]
Procedure:
-
Seed mutant IDH1 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO vehicle control for 24-48 hours.
-
After incubation, aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites by adding ice-cold 80% methanol containing a known concentration of the internal standard.[17]
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube and dry it using a vacuum centrifuge.[15]
-
Reconstitute the dried metabolite pellet in a suitable mobile phase for LC-MS/MS analysis.[15]
-
Inject the samples into the LC-MS/MS system. Separation can be achieved using a HILIC or C18 column.[16][17]
-
Monitor the mass transitions for 2-HG and the internal standard. For example, m/z 363 > 147 for derivatized 2-HG and m/z 367 > 151 for derivatized 2HG-d4.[15][17]
-
Quantify the 2-HG concentration by comparing the peak area ratio of endogenous 2-HG to the internal standard against a standard curve.
-
Calculate the EC50 value, the concentration of inhibitor that reduces cellular 2-HG levels by 50%.
AML Cell Differentiation Assay by Flow Cytometry
This assay assesses the ability of an inhibitor to overcome the differentiation block in AML cells by measuring the expression of myeloid differentiation markers.
Materials:
-
Primary AML cells with an IDH1 mutation or an IDH1-mutant AML cell line.
-
Cell culture medium supplemented with cytokines that support myeloid differentiation.
-
Test inhibitor.
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and immaturity markers (e.g., CD34, CD117).
-
Flow cytometer.
Procedure:
-
Culture the primary AML cells or cell line in the presence of the test inhibitor or DMSO vehicle control for an extended period (e.g., 7-15 days).
-
Harvest the cells at various time points.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the selected surface markers for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cells expressing mature myeloid markers (e.g., CD11b+, CD14+) versus immature markers. An increase in the population of mature cells in the inhibitor-treated samples compared to the control indicates the induction of differentiation.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. IDH1: Linking Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Reprogramming for Targeting IDH-Mutant Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. agilent.com [agilent.com]
- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (S,S)-Gsk321 Selectivity for Mutant versus Wild-Type IDH1
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of (S,S)-Gsk321 against pathogenic mutant forms of isocitrate dehydrogenase 1 (IDH1) versus its wild-type counterpart. The data presented herein demonstrates the compound's potent and selective inhibition of mutant IDH1, a critical target in several cancers, while also characterizing its cross-reactivity with wild-type IDH1. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a potent, allosteric inhibitor of mutant IDH1 enzymes.[1][2] It demonstrates significant selectivity for various clinically relevant IDH1 mutants (R132G, R132C, and R132H) over the wild-type (WT) enzyme.[1][3][4][5][6] While highly selective, this compound does exhibit measurable inhibitory activity against WT IDH1. This guide presents the quantitative inhibitory data, the experimental methodologies used to determine this selectivity, and the relevant signaling pathway context.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound was determined by measuring the half-maximal inhibitory concentration (IC50) against various recombinant IDH1 enzymes. The results are summarized in the table below.
| Enzyme | IC50 (nM) | Fold Selectivity vs. WT IDH1 |
| Mutant IDH1 | ||
| IDH1 R132G | 2.9[1][3] | 15.9 |
| IDH1 R132C | 3.8[1][3] | 12.1 |
| IDH1 R132H | 4.6[1][3] | 10.0 |
| Wild-Type IDH1 | ||
| WT IDH1 | 46[1][3] | 1.0 |
Data sourced from biochemical assays.[1][3]
The data clearly indicates that this compound is approximately 10- to 16-fold more potent against the tested IDH1 mutants than against WT IDH1.
Signaling Pathway and Mechanism of Action
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[7][8] Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[7][8] The accumulation of D-2HG is implicated in tumorigenesis through epigenetic dysregulation.[7] this compound acts as an allosteric inhibitor, binding to a pocket distinct from the active site, thereby blocking the production of D-2HG by mutant IDH1 enzymes.[1][2]
Experimental Protocols
The determination of IC50 values for this compound against mutant and wild-type IDH1 enzymes typically involves biochemical assays that measure enzyme activity.
1. Mutant IDH1 Activity Assay (2-HG Formation):
This assay quantifies the production of D-2HG from α-KG by the mutant IDH1 enzyme.
-
Methodology: A common method is RapidFire-Mass Spectrometry (RF-MS).
-
Procedure:
-
Recombinant mutant IDH1 enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate α-KG and the cofactor NADPH.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is quenched, and the amount of D-2HG produced is quantified using LC-MS/MS.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Wild-Type IDH1 Activity Assay (NADPH Formation):
This assay measures the production of NADPH resulting from the conversion of isocitrate to α-KG by the wild-type IDH1 enzyme.
-
Methodology: A diaphorase/resazurin coupled assay is frequently used.
-
Procedure:
-
Recombinant wild-type IDH1 enzyme is incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of the substrate isocitrate and the cofactor NADP+.
-
The production of NADPH is coupled to a second reaction where diaphorase uses NADPH to convert the non-fluorescent resazurin to the fluorescent resorufin.
-
The increase in fluorescence is monitored over time.
-
IC50 values are determined from the dose-response curves.
-
Conclusion
This compound is a highly potent inhibitor of clinically relevant IDH1 mutants. While it demonstrates a clear selectivity for these mutants, it also exhibits inhibitory activity against wild-type IDH1 in the nanomolar range. This cross-reactivity profile is an important consideration for researchers and drug development professionals when evaluating the therapeutic potential and potential off-target effects of this compound. The provided experimental frameworks offer a basis for the independent verification and further exploration of the selectivity of this compound and other IDH1 inhibitors.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
Harnessing Stereochemistry for Rigorous Target Validation: A Guide to Using the Inactive Enantiomer of GSK321 as a Negative Control
In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is paramount for elucidating the function of protein targets and validating their therapeutic potential. A crucial aspect of rigorous chemical probe-based research is the employment of appropriate negative controls. An ideal negative control is a molecule that is structurally highly similar to the active probe but lacks its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often provide an excellent pair of active probe and negative control. This guide provides a comprehensive comparison of the active enantiomer, GSK321, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its inactive enantiomer, GSK990, highlighting the importance of using the latter as a negative control in experimental settings.
Mutations in IDH1 are a hallmark of several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including TET DNA hydroxylases, leading to a genome-wide CpG hypermethylation phenotype and a block in cellular differentiation.[1] GSK321 is a potent, allosteric inhibitor of various IDH1 mutants, including R132H, R132C, and R132G.[1][][3] Its inactive enantiomer, GSK990, serves as an invaluable tool to distinguish on-target from off-target effects of GSK321.
Comparative Activity of GSK321 and its Inactive Enantiomer GSK990
The primary distinction between GSK321 and GSK990 lies in their differential ability to inhibit mutant IDH1 and consequently reduce cellular 2-HG levels. This difference is not due to variations in cell permeability but rather their stereospecific interaction with the allosteric binding site of the enzyme.[1][4]
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 for 2-HG Reduction (nM) |
| GSK321 | IDH1 R132H | 4.6 | 85 (in HT-1080 cells) |
| IDH1 R132C | 3.8 | Not explicitly stated, but potent | |
| IDH1 R132G | 2.9 | Not explicitly stated, but potent | |
| Wild-Type IDH1 | 46 | Not applicable | |
| GSK990 | Mutant IDH1 | Inactive | No significant reduction in 2-HG |
Table 1: Comparison of the in vitro and cellular potency of GSK321 and its inactive enantiomer GSK990. Data compiled from multiple sources.[1][3]
Experimental Protocols
To effectively utilize GSK321 and GSK990 in your research, it is crucial to follow well-defined experimental protocols. Below are representative methodologies for assessing their effects on cellular 2-HG levels and cell differentiation.
1. Measurement of Intracellular 2-HG Levels by LC-MS/MS
-
Cell Culture and Treatment: Plate IDH1-mutant cells (e.g., HT-1080 fibrosarcoma cells or primary AML patient samples) at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of GSK321, GSK990, or vehicle control (e.g., DMSO) for 24 to 48 hours.
-
Metabolite Extraction: After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells. Collect the cell lysates and centrifuge to pellet the protein and cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant containing the metabolites by liquid chromatography-mass spectrometry (LC-MS/MS). Use a standard curve with known concentrations of 2-HG to quantify the intracellular levels in each sample. Normalize the 2-HG levels to the cell number or total protein concentration.
2. Myeloid Differentiation Assay
-
Cell Culture and Treatment: Culture primary IDH1-mutant AML cells in a suitable medium. Treat the cells with GSK321, GSK990, or a vehicle control (e.g., 0.3% DMSO) for an extended period (e.g., 9-15 days).
-
Flow Cytometry Analysis: At various time points, harvest the cells and stain them with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).
-
Data Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers. A significant increase in the percentage of marker-positive cells in the GSK321-treated group compared to the GSK990 and vehicle control groups indicates induction of differentiation.
Visualizing the Mechanism of Action and Experimental Design
To further clarify the role of GSK321 and the importance of its inactive control, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Mutant IDH1 signaling and the inhibitory effect of GSK321.
Caption: Workflow for comparing GSK321 and its negative control.
Conclusion
References
Reproducibility of (S,S)-Gsk321 effects across different labs
An In-Depth Analysis of the Preclinical Data for the Mutant IDH1 Inhibitor (S,S)-Gsk321
For researchers and drug development professionals investigating novel cancer therapeutics, the reproducibility of a compound's effects is a cornerstone of its potential clinical utility. This guide provides a comprehensive comparison of the reported effects of this compound, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Currently, the vast majority of publicly available data on this compound stems from a single, comprehensive preclinical study. While this study reports internally consistent and reproducible findings across various experimental setups, there is a notable lack of independent validation from disparate research laboratories in peer-reviewed literature. As of late 2022, this compound was still categorized as being in preclinical development, and it does not appear in recent clinical pipeline reports from its originator.
This guide, therefore, focuses on presenting the detailed quantitative data from the primary study to serve as a benchmark for researchers. It also provides detailed experimental protocols to facilitate the replication and validation of these findings.
Comparative Efficacy of this compound
This compound was developed to target cancer cells harboring specific mutations in the IDH1 enzyme, which are prevalent in several cancers, including acute myeloid leukemia (AML). The primary mechanism of action is the inhibition of the neomorphic activity of mutant IDH1, which leads to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG).
Biochemical Potency and Selectivity
This compound demonstrates high potency against common IDH1 R132 mutations with significant selectivity over the wild-type (WT) IDH1 and IDH2 enzymes. For comparative purposes, the structurally related but inactive analog, GSK990, shows negligible inhibitory activity.
| Compound | Target | IC50 (nM) |
| This compound | IDH1 R132G | 2.9 [1] |
| IDH1 R132C | 3.8 [1] | |
| IDH1 R132H | 4.6 [1] | |
| WT IDH1 | 46[1] | |
| WT IDH2 | 496[1] | |
| IDH2 R140Q | 1358[1] | |
| IDH2 R172S | 1034[1] | |
| GSK990 (inactive analog) | IDH1 R132H | >100,000[2] |
| IDH1 R132C | 23,255[2] | |
| IDH1 R132G | 4,495[2] |
Cellular Activity in Primary AML Patient Samples
The effects of this compound have been evaluated in primary AML cells harboring different IDH1 mutations. The compound effectively reduces intracellular 2-HG levels, induces differentiation, and alters cell cycle progression.
| Parameter | IDH1 Mutation | This compound Effect | GSK990 (Control) Effect |
| Intracellular 2-HG Levels (Fold change vs. DMSO after 6 days) | R132G | 0.13 ± 0.1 [1] | No significant change[1] |
| R132C | 0.15 ± 0.2 [1] | No significant change[1] | |
| R132H | 0.29 [1] | No significant change[1] | |
| Induction of Differentiation (Fold increase in CD15+ cells after 7 days) | R132G | 7.4 ± 0.4 [1] | 1.1 ± 0.4[1] |
| R132C | 1.9 ± 0.6 [1] | 0.92 ± 0.4[1] | |
| R132H | 9.0 ± 7.2 [1] | 1.2 ± 0.3[1] | |
| Cell Cycle Distribution (% of cells in G0 phase after 7 days) | R132G | 36.7 ± 4.4% [1] | 65.7 ± 6.5%[1] |
| R132C | 24.0 ± 11.8% [1] | 54.1 ± 3.8%[1] | |
| Cell Cycle Distribution (% of cells in G1 phase after 7 days) | R132G | 57.9 ± 6.9% [1] | 25.3 ± 2.5%[1] |
| R132C | 66.8 ± 12.0% [1] | 30.6 ± 8.9%[1] |
Signaling Pathway and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the effects of this compound.
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Experimental Protocols
To aid in the independent validation and reproducibility of the reported findings, detailed methodologies for key experiments are provided below, based on the primary literature.
Primary AML Cell Culture and Treatment
-
Cell Source: Mononuclear cells were isolated from bone marrow or peripheral blood of AML patients with confirmed IDH1 mutations.
-
Culture Medium: Cells were cultured in SFEM (StemSpan SFEM, StemCell Technologies) supplemented with 10 ng/mL IL-3, 20 ng/mL IL-6, 20 ng/mL G-CSF, 20 ng/mL GM-CSF, 20 ng/mL TPO, and 50 ng/mL SCF.
-
Treatment: Cells were seeded and treated with this compound, GSK990, or DMSO (as a vehicle control) at specified concentrations (e.g., 3 µM) for durations ranging from 6 to 22 days.
Intracellular 2-HG Measurement by LC-MS/MS
-
Sample Preparation: Following treatment, cells were harvested, counted, and washed with PBS. Cell pellets were resuspended in 80% methanol for metabolite extraction.
-
LC-MS/MS Analysis: The extracted metabolites were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-HG levels were quantified and normalized to the total cell number.
-
Data Expression: Results were expressed as fold change relative to the DMSO-treated control group.
Flow Cytometry for Cell Differentiation
-
Staining: After the treatment period (e.g., 7 days), cells were harvested and stained with fluorescently-conjugated antibodies against surface markers, including CD15 for granulocytic differentiation and CD45 for hematopoietic cells.
-
Analysis: Stained cells were analyzed on a flow cytometer. The percentage of CD15-positive cells within the CD45-positive population was quantified to assess the level of myeloid differentiation.
Cell Cycle Analysis
-
Staining: Cells were fixed and permeabilized, followed by staining with Hoechst 33342 and Pyronin Y to differentiate between G0, G1, and S/G2/M phases of the cell cycle.
-
Analysis: The distribution of cells in different phases of the cell cycle was determined by flow cytometry. A reproducible and significant decrease in the quiescent (G0) cell population was reported following treatment with this compound.[1][3]
Conclusion
This compound is a potent preclinical candidate that shows significant and specific activity against mutant IDH1-driven AML cells in vitro. The data presented in the foundational study by Okoye-Okafor et al. demonstrates a clear mechanism of action, leading to reduced 2-HG levels and induction of cellular differentiation.[1] While the term "reproducible" is used within this study to describe its findings, the broader scientific community would benefit from independent studies from other laboratories to fully establish the cross-lab reproducibility of these effects. The detailed protocols and quantitative data provided in this guide are intended to facilitate such validation efforts and serve as a reliable benchmark for future research into this compound and other mutant IDH1 inhibitors.
References
Comparative Analysis of Gene Expression Changes Induced by the Mutant IDH1 Inhibitor (S,S)-Gsk321
A note on the mechanism of action: Initial research indicates a potential misunderstanding regarding the therapeutic target of (S,S)-Gsk321. This compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), not an Inhibitor of Apoptosis Protein (IAP) antagonist.[1][2][3][4] Therefore, this guide will provide a comparative analysis of gene expression changes induced by Gsk321, the active mutant IDH1 inhibitor, versus a structurally similar but inactive control compound, GSK990. This comparison offers valuable insights into the specific effects of mutant IDH1 inhibition.
This compound is an enantiomer of Gsk321, a well-characterized inhibitor of mutated IDH1, which is a driver mutation in several cancers, including acute myeloid leukemia (AML).[2][3] The primary mechanism of action of Gsk321 is the inhibition of the neomorphic enzymatic activity of mutant IDH1, which leads to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG are known to disrupt epigenetic regulation and block cellular differentiation.[3] By reducing 2-HG levels, Gsk321 can induce the differentiation of cancer cells.[2][3]
Data Presentation: Summary of Gene Expression Changes
For the purpose of this guide, we will present a qualitative summary of the expected gene expression changes based on the known mechanism of Gsk321.
| Biological Process | Effect of Gsk321 Treatment | Supporting Evidence |
| Myeloid Differentiation | Upregulation of genes associated with granulocytic and monocytic differentiation (e.g., CD15).[3] | Gsk321 treatment of primary AML cells with IDH1 mutations leads to a significant increase in the expression of the granulocytic marker CD15.[3] |
| Cell Cycle | Initial transient increase in proliferation followed by a decrease in quiescent (G0) cells and an increase in G1 phase cells.[3][5] | In primary IDH1 mutant AML cells, Gsk321 treatment leads to a temporary increase in cell numbers, peaking around day 9, followed by a return to control levels.[3] This is accompanied by a significant decrease in the percentage of cells in the G0 phase and an increase in the G1 phase of the cell cycle.[3][5] |
| Leukemic Stem Cell Markers | Downregulation of genes associated with leukemic stem cell maintenance. | By promoting differentiation, Gsk321 is expected to reduce the expression of genes that maintain the undifferentiated, stem-like state of leukemic blasts. |
| Epigenetic Regulation | Reversal of hypermethylation patterns caused by 2-HG. | Gsk321 reduces 2-HG levels, which is known to inhibit TET enzymes and other JmjC domain-containing histone demethylases, leading to a global hypermethylation phenotype. |
Experimental Protocols
The following is a representative experimental protocol for analyzing gene expression changes induced by Gsk321 in cancer cells harboring an IDH1 mutation.
Cell Culture and Treatment:
-
Human cancer cell lines with a heterozygous IDH1 mutation (e.g., HT1080 fibrosarcoma cells with R132C mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded at a density of 1 x 10^6 cells per well in 6-well plates.
-
After 24 hours, the cells are treated with either Gsk321 (e.g., 1 µM), the inactive control GSK990 (e.g., 1 µM), or DMSO as a vehicle control.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
The integrity of the RNA is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a high RNA Integrity Number (RIN) to ensure high-quality data.
Microarray Analysis:
-
The extracted RNA is reverse transcribed into cDNA and then biotin-labeled.
-
The labeled cDNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array).
-
The microarray chip is washed, stained, and scanned to detect the hybridization signals.
-
The raw data is normalized using appropriate algorithms (e.g., Robust Multi-array Average, RMA).[3]
Data Analysis:
-
Differentially expressed genes between Gsk321-treated and control (DMSO or GSK990) groups are identified using statistical tests (e.g., t-test or ANOVA) with a defined cutoff for fold change (e.g., >1.5) and p-value (e.g., < 0.1).[3]
-
The identified genes are then subjected to pathway analysis using tools like Ingenuity Pathway Analysis (IPA) or Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and functions.[3]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (S,S)-Gsk321
Essential Safety and Handling Guide for (S,S)-Gsk321
For researchers, scientists, and drug development professionals engaged in studies involving this compound, a potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
This compound is a research chemical intended for laboratory use only and is not for human or veterinary use. [1][2] It is crucial to handle this compound with care, employing appropriate personal protective equipment (PPE) and following established laboratory safety procedures.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are detailed in the Safety Data Sheet (SDS), standard laboratory practice for handling potent research compounds should be observed. The recommended PPE provides a primary barrier against potential exposure.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or when generating dust. | Minimizes inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage: For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. For solutions in solvent, store at -80°C for up to 1 year.[3]
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a research laboratory setting, from receiving to disposal.
Caption: Standard workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: Cellular 2-HG Inhibition Assay
This compound is a potent inhibitor of mutant IDH1, leading to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG). The following is a general protocol for assessing the cellular activity of this compound.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting intracellular 2-HG production in IDH1 mutant cells.
Materials:
-
IDH1 mutant cancer cell line (e.g., HT-1080)
-
This compound
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
LC-MS/MS system for 2-HG analysis
Methodology:
-
Cell Seeding: Plate IDH1 mutant cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium and treat the cells for a specified period (e.g., 24 hours).
-
Metabolite Extraction: After treatment, wash the cells and extract intracellular metabolites.
-
2-HG Quantification: Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of 2-HG.
-
Data Analysis: Normalize the 2-HG levels to an internal standard and cell number. Plot the 2-HG concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. GSK321 has been shown to potently inhibit intracellular 2-HG production in HT-1080 cells, with a half-maximal effective concentration (EC50) of 85 nM.[2][4]
Signaling Pathway Inhibition
This compound acts as an inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. This inhibition blocks the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), a key event in certain cancers.
Caption: Inhibition of mutant IDH1 by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
